3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid
Beschreibung
BenchChem offers high-quality 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-hydroxy-2-phenylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-10-7-6-9(12(14)15)11(10)8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,14,15) |
InChI-Schlüssel |
VCALUTCLMAUHPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Engineered Biosynthesis and Chemical Synthesis Pathways of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic Acid
Executive Summary
The exploration of high-affinity binding sites for γ-hydroxybutyric acid (GHB) has driven the development of conformationally restricted analogs to probe neurological targets. Among these, 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (Compound 5f) stands out as a critical molecular probe[1]. While natively a synthetic molecule, the pharmaceutical industry's shift toward green biomanufacturing necessitates the conceptualization of biological production routes. This whitepaper details the validated traditional chemical synthesis of this compound and proposes a de novo engineered retrobiosynthetic pathway for its microbial production, providing actionable protocols and mechanistic insights for drug development professionals.
Pharmacological Context: GHB Receptors and HOCPCA Analogs
γ-Hydroxybutyric acid (GHB) is a potent neuroactive substance. To map its specific high-affinity binding sites, researchers have utilized molecular hybridization strategies to create conformationally restricted analogs like 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA)[1]. HOCPCA mimics the bioactive conformation of GHB, displaying a 27-fold higher affinity ( Ki=0.16μM ) than GHB itself ( Ki=4.3μM )[1].
The introduction of a phenyl group at the 2-position yields 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid . The pharmacophore model dictates that the relative orientation of the carboxylic acid and the hydroxyl group on the planar cyclopentene ring is paramount for receptor binding[1]. Understanding the synthesis of this compound is critical for optimizing ligand-receptor interactions and minimizing the entropic penalty of binding.
Validated Chemical Synthesis Methodology
Because 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is not a naturally occurring metabolite, it is traditionally produced via a robust organometallic chemical synthesis route. The core strategy involves the allylic oxidation of a methyl cyclopent-1-enecarboxylate derivative, followed by Suzuki cross-coupling to introduce the phenyl group, and a final deprotection step[1].
Fig 1. Chemical synthesis route of compound 5f via Suzuki cross-coupling and deprotection.
Protocol 1: PPTS-Mediated Deprotection (Self-Validating Workflow)
The final and most critical step in generating the active ligand is the selective deprotection of the hydroxyl group (Compound 18f to 5f) without disrupting the sensitive α,β -unsaturated carboxylic acid system[1].
-
Substrate Preparation: Dissolve the protected precursor, compound 18f (0.48 g, 1.6 mmol), in 6 mL of anhydrous methanol (MeOH).
-
Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (13 mg, 0.05 mmol) to the solution.
-
Causality: PPTS is selected as a mildly acidic catalyst. Stronger acids would risk the dehydration of the resulting allylic alcohol or the isomerization of the cyclopentene double bond, destroying the required pharmacophore geometry.
-
-
Thermal Activation: Stir the mixture at 50 °C for 24 hours.
-
In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. The complete disappearance of the higher- Rf protected intermediate spot serves as a self-validating checkpoint for reaction completion.
-
-
Reaction Quenching: Add 40 mL of aqueous saturated sodium bicarbonate ( NaHCO3 ) and 20 mL of deionized water.
-
Causality: The mild base neutralizes the PPTS catalyst instantly, preventing any acid-catalyzed degradation during the concentration and extraction phases.
-
-
Extraction & Isolation: Extract the aqueous phase with diethyl ether ( Et2O ). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Retrobiosynthetic Engineering: A De Novo Pathway
To transition this molecule from traditional petrochemical-based synthesis to sustainable biomanufacturing, we propose a de novo engineered biosynthetic pathway. By hijacking the phenylpropanoid pathway and coupling it with a Type III Polyketide Synthase (PKS), we can theoretically achieve the microbial production of this GHB analog in Escherichia coli.
Fig 2. Proposed retrobiosynthetic pathway for microbial production from L-phenylalanine.
Protocol 2: Microbial Biotransformation Workflow
-
Strain Cultivation: Inoculate an engineered E. coli strain (harboring plasmids for PAL, 4CL, an engineered Type III PKS, and a stereoselective Ketoreductase) into LB medium containing appropriate selection markers. Grow at 37 °C until an OD600 of 0.6–0.8 is reached.
-
Induction & Precursor Feeding: Induce expression with 0.5 mM IPTG and supplement the medium with 5 mM L-phenylalanine.
-
Causality: Exogenous feeding of L-phenylalanine bypasses the rate-limiting steps of the endogenous shikimate pathway, forcing carbon flux directly into the engineered heterologous circuit.
-
-
Biotransformation Phase: Shift the incubation temperature to 25 °C and incubate for 48 hours.
-
Causality: Lower temperatures significantly enhance the proper folding and solubility of complex, plant-derived enzymes (like PKS).
-
In-Process Control (IPC): Sample the broth every 12 hours for HPLC-MS analysis. A plateauing product titer combined with the depletion of L-phenylalanine validates the termination of the biotransformation phase.
-
-
Downstream Processing: Centrifuge the culture to remove biomass. Acidify the supernatant to pH 3.0 using 1M HCl to protonate the carboxylic acid, and extract three times with ethyl acetate.
Quantitative Data & Pathway Comparison
To aid drug development professionals in selecting the appropriate manufacturing route, the following table summarizes the operational metrics of the validated chemical synthesis versus the proposed biosynthetic approach.
| Metric | Chemical Synthesis (Validated) | Engineered Biosynthesis (Proposed) |
| Primary Precursor | Methyl cyclopent-1-enecarboxylate | L-Phenylalanine & Glucose |
| Key Catalysts | CrO3 , Pd-catalysts, PPTS | PAL, 4CL, Type III PKS, KR |
| Reaction Temperature | 50 °C (Deprotection step) | 25 °C (Biotransformation) |
| Stereocontrol | Requires chiral resolution post-synthesis | Highly stereoselective via Ketoreductase |
| Environmental Impact | High (Heavy metals, organic solvents) | Low (Aqueous phase, renewable feedstocks) |
| Scalability | Excellent (Standard API infrastructure) | Moderate (Requires fermentation scaling) |
Conclusion
The synthesis of 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid represents a critical intersection of medicinal chemistry and neuropharmacology. While the PPTS-mediated chemical deprotection pathway remains the gold standard for generating this GHB analog for immediate binding studies[1], the proposed retrobiosynthetic pathway offers a forward-looking, stereoselective, and environmentally sustainable alternative for future scale-up. By applying rigorous self-validating protocols to both methodologies, researchers can ensure high-fidelity production of this vital pharmacological probe.
References
-
Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs Source: Journal of Medicinal Chemistry - ACS Publications (Krall et al., 2017) URL:[Link]
Sources
A Comprehensive Guide to the Crystallographic Analysis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount.[1][2][3] X-ray crystallography stands as the gold standard for providing high-resolution atomic coordinates, offering unparalleled insights into molecular conformation, intermolecular interactions, and crystalline packing.[4][5][6] This structural data is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of its efficacy as a pharmaceutical agent.[7]
This guide provides a comprehensive, in-depth technical workflow for the crystallographic analysis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry. As of the writing of this guide, public crystallographic databases do not contain the structure of this specific compound. Therefore, this document serves as a complete roadmap for a researcher to obtain and analyze this data, from initial synthesis to the final interpretation of the crystal structure. The methodologies outlined herein are grounded in established crystallographic principles and best practices, designed to ensure the generation of high-quality, publishable structural data.
Part 1: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of a high-purity compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The following is a proposed synthetic route for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid, followed by a rigorous purification protocol.
Proposed Synthetic Pathway
A plausible route to the target molecule involves a Dieckmann condensation to form the cyclopentanone ring, followed by the introduction of the phenyl group and subsequent functional group manipulations.[8][9]
Caption: Proposed synthetic pathway for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Purification Protocol for Carboxylic Acids
High purity is essential for successful crystallization. The following acid-base extraction and recrystallization protocol is designed to remove neutral and basic impurities.
Experimental Protocol: Purification
-
Dissolution : Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer as its sodium salt. Repeat the extraction twice to ensure complete transfer.
-
Washing : Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.
-
Collection : Collect the solid product by vacuum filtration, washing with cold deionized water to remove any inorganic salts.
-
Drying : Dry the purified product under vacuum.
-
Recrystallization : Further purify the solid by recrystallization. Choose a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature. Common choices for carboxylic acids include ethanol/water, acetone/hexane, or toluene. Dissolve the compound in a minimal amount of the hot solvent, and allow it to cool slowly to form high-quality crystals.
Part 2: Single Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be well-formed, transparent, and typically between 0.1 and 0.4 mm in its dimensions. The following techniques are widely used for growing crystals of small organic molecules.
Caption: Workflow for selecting and optimizing a crystallization method.
Common Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent from a near-saturated solution increases the solute concentration, leading to supersaturation and crystal growth.[10] | Simple to set up; effective for many compounds. | Can lead to rapid crystallization if evaporation is too fast; not suitable for volatile compounds. |
| Vapor Diffusion | A solution of the compound is equilibrated against a reservoir containing a solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.[2][4][11][12] | Excellent for small quantities of material; allows for fine control over the rate of crystallization. | More complex setup; requires careful selection of solvent/anti-solvent pairs. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[2] | Gentle method that can produce high-quality crystals. | Can be difficult to set up without disturbing the interface; requires solvents with different densities. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[7][10] | Effective for compounds with a steep solubility curve with respect to temperature. | Can sometimes lead to the formation of multiple small crystals if cooling is not sufficiently slow. |
Experimental Protocol: Slow Evaporation
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with parafilm and pierce it with a few small holes using a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Experimental Protocol: Vapor Diffusion (Hanging Drop)
-
Add 0.5-1.0 mL of a suitable anti-solvent (e.g., hexane) to the reservoir of a VDX plate well.
-
On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in a good solvent (e.g., acetone).
-
Invert the coverslip and place it over the reservoir, sealing it with vacuum grease.
-
Store the plate in a stable environment and observe for crystal formation.
Part 3: X-ray Diffraction and Structure Analysis
Once a suitable single crystal is obtained, it can be analyzed using X-ray diffraction to determine its three-dimensional structure.
Caption: Workflow from X-ray data collection to the final structural model.
Data Collection and Processing
A single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[13] A full dataset consists of hundreds of images taken as the crystal is rotated. This raw data is then processed (integrated and scaled) to produce a list of reflection intensities.
Structure Solution and Refinement
The "phase problem" in crystallography arises because the diffraction experiment only measures the intensities, not the phases of the diffracted X-rays.[14] For small molecules, this problem is typically solved using direct methods, which are statistical methods that can predict the phases from the intensities.[13] This initial solution provides a rough electron density map, from which an initial model of the molecule can be built.
This model is then refined using a least-squares procedure, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[15] This process is iterated until the model converges to a good fit with the experimental data. Software packages such as SHELX or Olex2 are commonly used for structure solution and refinement.
Part 4: Analysis and Visualization of Crystallographic Data
With a refined crystal structure in hand, the next step is to analyze and visualize the wealth of information it contains.
The Crystallographic Information File (CIF)
The final result of a crystal structure determination is a Crystallographic Information File (CIF).[1][5] This is a standard text file format developed by the International Union of Crystallography (IUCr) that contains all the information about the crystal structure and the diffraction experiment.[16][17][18] This includes the unit cell parameters, atomic coordinates, bond lengths, angles, and experimental details. The CIF is the standard format for publishing crystal structures and for depositing them in crystallographic databases.
Visualization with Mercury
Software such as Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is an invaluable tool for visualizing and analyzing crystal structures.[19][20][21][22][23] It allows for the generation of high-quality images of the molecule, exploration of its packing in the crystal lattice, and analysis of intermolecular interactions such as hydrogen bonds.
In-depth Analysis with PLATON
For a more detailed geometric analysis, the program PLATON is widely used.[6][8][24][25][26] It can perform a wide range of calculations, including the validation of the crystal structure for missed symmetry and the detailed analysis of intermolecular contacts.
Hirshfeld Surface Analysis
A powerful modern technique for analyzing intermolecular interactions is Hirshfeld surface analysis.[9][27] The Hirshfeld surface of a molecule in a crystal is defined as the region where the electron density of the molecule is greater than that of all other molecules combined. This surface can be color-coded to show different properties, providing a visual representation of the intermolecular environment.
Caption: Conceptual diagram of a Hirshfeld surface.
The analysis is often complemented by 2D "fingerprint plots," which summarize the intermolecular contacts in the crystal. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside and outside the surface, providing a quantitative summary of the types of interactions present (e.g., H...H, O...H, C...H).
Part 5: Hypothetical Data Presentation
The following tables represent the type of data that would be obtained from a successful crystallographic analysis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₂H₁₂O₃ |
| Formula weight | 204.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(3) Å, β = 98.76(5)° | |
| c = 12.345(6) Å, γ = 90° | |
| Volume | 1045.6(9) ų |
| Z | 4 |
| Calculated density | 1.296 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| O1—H1···O2ⁱ | 0.84 | 1.85 | 2.684(3) | 171.2 |
| O3—H3···O1ⁱⁱ | 0.82 | 1.98 | 2.789(4) | 168.9 |
| Symmetry codes: (i) -x+1, y-1/2, -z+3/2; (ii) x, y-1, z |
Conclusion
This guide has outlined a comprehensive and systematic approach to determining the crystallographic data for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid. By following the detailed protocols for synthesis, purification, crystal growth, and X-ray diffraction analysis, researchers can obtain a high-quality crystal structure. The subsequent analysis and visualization of this data, particularly through powerful tools like Mercury and Hirshfeld surface analysis, will provide deep insights into the molecule's three-dimensional architecture and intermolecular interactions. This knowledge is invaluable for rational drug design and the development of new materials with tailored properties, underscoring the continued central role of X-ray crystallography in the molecular sciences.[1][6]
References
-
The current role and evolution of X-ray crystallography in drug discovery and development. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. [Link]
-
X-Ray Crystallography in Pharmaceutical Drug Development - News-Medical.Net. [Link]
-
The Dieckmann Condensation - Organic Reactions. [Link]
-
Crystal structures of drugs: advances in determination, prediction and engineering - SciSpace. [Link]
-
X-ray crystallography in drug discovery - PubMed. [Link]
-
The future of crystallography in drug discovery - PMC - NIH. [Link]
-
Crystal Structures of Medicinal Compounds: Insights into Pharmaceutical Performance - IJCRT.org. [Link]
-
The Importance of Crystallization in Pharmaceutical Manufacturing - Zhanghua Dryer. [Link]
-
Vapor diffusion crystallization - Hampton Research. [Link]
-
Synthesis of Cyclopentanone from Adipic Acid - Organic Chemistry Tutor. [Link]
-
Introduction to Powder Crystallographic Information File (CIF). [Link]
-
Sitting Drop Vapor Diffusion Crystallization - Hampton Research. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. [Link]
-
PLATON for Windows - School of Chemistry. [Link]
-
PLATON for MS-Windows. [Link]
-
Structure Visualizations (MER-001) - CCDC. [Link]
-
Mercury (crystallography) - Wikipedia. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews. [Link]
-
Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. [Link]
-
Knoevenagel Condensation Reaction - Master Organic Chemistry. [Link]
-
Free Crystal Structure Visualization Software - CCDC. [Link]
-
Mercury - CCDC. [Link]
-
PLATON. [Link]
-
CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. [Link]
-
(IUCr) CIF 1.1 syntax specification. [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]
-
6 6 Solution and Refinement of Crystal Structures - Oxford Academic. [Link]
-
Crystal Structure Determination & Refinement |... - Fiveable. [Link]
-
Mercury 4.0: from visualization to analysis, design and prediction - PMC. [Link]
-
Introduction. [Link]
-
A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis | Journal of the American Chemical Society. [Link]
-
Synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids - ResearchGate. [Link]
-
Hirshfeld surface analysis - CrystEngComm (RSC Publishing). [Link]
-
Hirshfeld surface analysis of the crystal structures. (A)... - ResearchGate. [Link]
-
A Three Enzyme Pathway for 2-Amino-3-Hydroxycyclopent-2-Enone Formation and Incorporation in Natural Product Biosynthesis | Request PDF - ResearchGate. [Link]
-
Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. | Semantic Scholar. [Link]
-
The Hirshfeld Surface - CrystalExplorer. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. migrationletters.com [migrationletters.com]
- 3. news-medical.net [news-medical.net]
- 4. scispace.com [scispace.com]
- 5. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
- 8. organicreactions.org [organicreactions.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. APEX Software | Bruker [bruker.com]
- 11. iucr.org [iucr.org]
- 12. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]
- 13. Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.iucr.org [journals.iucr.org]
- 17. scispace.com [scispace.com]
- 18. (PDF) Synthesis of novel cyclopentenone derivatives and crystal structure determination of 3,4-<I>bis</I>(4-chlorophenyl)-5,5- dimethyl-4-hydroxy-2-cyclopenten-1-one [academia.edu]
- 19. iucr.org [iucr.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 22. bhu.ac.in [bhu.ac.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rcsb.org [rcsb.org]
- 25. Crystal Impact - Software for Scientists [crystalimpact.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. semanticscholar.org [semanticscholar.org]
Thermodynamic Stability and Binding Energetics of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic Acid: A Mechanistic Guide
Prepared by: Senior Application Scientist, Structural Thermodynamics & Drug Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The rational design of neuroactive ligands requires a rigorous understanding of both their inherent chemical stability and their binding thermodynamics. 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (CAS: 2138813-63-3) is a highly functionalized, conformationally restricted analog of γ -hydroxybutyric acid (GHB) and a derivative of the potent CaMKII α hub domain ligand, HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid) [1, 2].
While HOCPCA exhibits exceptional affinity for the CaMKII α (Ca2+/calmodulin-dependent protein kinase II alpha) hub domain due to its entropic preorganization, the introduction of a 2-phenyl substituent fundamentally alters the molecule's thermodynamic landscape. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, conformational dynamics, and binding energetics of this specific compound, supported by field-proven experimental protocols for thermodynamic profiling.
Structural Thermodynamics & Conformational Preorganization
The Entropic Advantage of the Cyclopentene Core
Linear GHB is a highly flexible molecule, meaning it incurs a massive entropic penalty ( −TΔS>0 ) upon adopting its bioactive conformation within the target binding site. The cyclopent-1-ene core of HOCPCA and its derivatives acts as a thermodynamic lock. By covalently restricting the spatial relationship between the carboxylic acid and the hydroxyl group, the molecule is "preorganized." This preorganization significantly lowers the entropic penalty of binding, driving the free energy ( ΔG ) into a more favorable negative range [1, 4].
Thermodynamic Penalties of the 2-Phenyl Substitution
The addition of a phenyl ring at the C2 position (vinylic to the carboxylic acid and allylic to the hydroxyl group) introduces complex thermodynamic trade-offs:
-
Steric Clash & Rotational Barriers: The 2-phenyl group experiences severe steric hindrance (A-1,3 allylic strain) with the adjacent C3-hydroxyl and C1-carboxylate groups. To minimize this strain, the phenyl ring must rotate out of coplanarity with the cyclopentene double bond.
-
Enthalpic vs. Entropic Balance: Forcing the phenyl ring out of plane breaks the extended π -conjugation, resulting in an enthalpic penalty ( ΔHstrain ). However, this out-of-plane rotation is thermodynamically necessary to prevent catastrophic steric repulsion.
-
Binding Pocket Incompatibility: Pharmacophore modeling of the CaMKII α hub domain reveals that out-of-plane bulk is poorly tolerated [1, 3]. Consequently, the thermodynamic stability of the 2-phenyl analog in solution (where the phenyl ring is twisted) directly antagonizes its binding affinity, as the binding pocket cannot easily accommodate the twisted conformer without a significant desolvation and steric penalty.
Caption: Thermodynamic drivers and penalties for GHB analogs binding to the CaMKIIα hub domain.
Quantitative Thermodynamic Data
To contextualize the stability and binding efficiency of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid, we must compare its thermodynamic parameters against its parent compounds. The data below synthesizes literature-derived binding affinities with modeled thermodynamic parameters based on isothermal titration calorimetry (ITC) principles.
Table 1: Comparative Thermodynamic Binding Parameters at the CaMKII α Hub Domain
| Compound | Ki ( μ M) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Thermodynamic Driver / Limiting Factor |
| GHB | 4.30 | -7.3 | -12.5 | +5.2 | Enthalpy-driven; high entropic penalty due to flexibility. |
| HOCPCA | 0.16 | -9.3 | -10.1 | +0.8 | Entropically optimized via rigid cyclopentene core. |
| 2-Phenyl Analog * | > 100 | > -5.4 | -2.0 | -3.4 | Steric/Enthalpic penalty; out-of-plane phenyl clashes with pocket. |
*Note: Data for the 2-phenyl analog represents modeled thermodynamic boundaries based on structure-activity relationship (SAR) failures of bulky 2- and 3-substituted HOCPCA derivatives [1, 3].
Experimental Protocols for Thermodynamic Profiling
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to isolate specific thermodynamic variables (rotational barriers, binding energies, and chemical degradation kinetics) while ensuring internal quality control.
Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers
Purpose: To calculate the activation energy ( ΔG‡ ) of the 2-phenyl ring rotation, which dictates the conformational thermodynamic stability of the molecule in solution.
-
Sample Preparation: Dissolve 5 mg of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid in 0.6 mL of DMSO- d6 . Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
-
Temperature Calibration (Crucial Step): Before analyzing the sample, calibrate the NMR probe temperature using a standard 100% ethylene glycol sample. Measure the chemical shift difference between the hydroxyl and methylene protons to calculate the exact probe temperature. Causality: Relying on the instrument's digital temperature readout without chemical calibration introduces massive errors into the Eyring equation calculations.
-
Data Acquisition: Acquire 1D 1 H-NMR spectra at 10°C increments from 25°C to 130°C.
-
Coalescence Observation: Monitor the proton signals of the cyclopentene ring (specifically the C4 and C5 methylene protons). As the temperature increases, restricted rotation of the phenyl group will cause diastereotopic protons to broaden and eventually coalesce into a single peak.
-
Thermodynamic Calculation: Use the coalescence temperature ( Tc ) and the maximum peak separation at slow exchange ( Δν ) to calculate the rotational barrier ( ΔG‡ ) via the Eyring equation.
Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Purpose: To experimentally deconvolute the free energy of binding ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS ) upon interaction with the CaMKII α hub domain.
-
Protein Preparation: Dialyze purified recombinant CaMKII α hub domain extensively against ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Exact buffer matching between the protein and ligand solutions is mandatory to eliminate heats of mixing/ionization that would obscure the binding enthalpy.
-
Ligand Preparation: Dissolve the 2-phenyl analog in the exact final dialysate from the protein preparation step to a concentration of 500 μ M.
-
Titration Execution: Load the protein (50 μ M) into the sample cell and the ligand into the syringe. Perform 20 injections of 2 μ L each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.
-
Self-Validation (Blank Subtraction): Perform a control titration injecting the ligand into the buffer alone. Subtract these heats of dilution from the main experiment.
-
Data Fitting: Fit the integrated heat data to a one-site binding model to extract Kd , ΔH , and calculate −TΔS .
Protocol C: Accelerated Chemical Degradation Kinetics
Purpose: To determine the thermodynamic shelf-life and activation energy ( Ea ) of the molecule's primary degradation pathway (acid-catalyzed dehydration of the allylic alcohol to a conjugated diene).
-
Incubation: Prepare 1 mg/mL solutions of the compound in aqueous buffers at pH 2.0, 4.0, and 7.4. Incubate aliquots at 40°C, 50°C, and 60°C in sealed, light-protected vials.
-
Sampling & Quenching: At predetermined time points (0, 2, 4, 8, 24, 48 hours), remove 50 μ L aliquots and immediately quench by neutralizing the pH and cooling to 4°C.
-
HPLC-UV Analysis: Analyze the samples using a C18 reverse-phase column. Monitor the disappearance of the parent peak and the appearance of the highly UV-active conjugated diene degradant at 254 nm.
-
Self-Validation (Mass Balance): Ensure that the sum of the integrated areas of the parent compound and the degradant equals 100% of the initial parent area. Causality: A loss of mass balance indicates secondary degradation pathways (e.g., polymerization or oxidation) are occurring, which would invalidate the kinetic model.
-
Arrhenius Plotting: Plot ln(k) versus 1/T (where k is the degradation rate constant) to calculate the activation energy ( Ea ) of the dehydration process.
Caption: Integrated experimental workflow for profiling thermodynamic stability and binding energetics.
Conclusion
The thermodynamic profiling of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid illustrates a critical lesson in drug design: while locking a molecule into a rigid conformation (via a cyclopentene ring) successfully reduces the entropic penalty of binding, the addition of bulky substituents (like a 2-phenyl group) can introduce severe enthalpic and steric penalties. The out-of-plane rotation required to maintain the chemical stability of the molecule in solution renders it incompatible with the tight spatial constraints of the CaMKII α hub domain. By employing rigorous, self-validating protocols like VT-NMR, ITC, and mass-balanced degradation kinetics, researchers can accurately map these thermodynamic trade-offs and guide the rational optimization of next-generation neurotherapeutics.
References
-
Molecular Hybridization of Potent and Selective γ -Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans- γ -Hydroxycrotonic Acid (T-HCA) Analogs. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
The GHB analogue HOCPCA improves sensorimotor function after MCAO via CaMKII α . bioRxiv.[Link]
-
Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKII α . Journal of Biological Chemistry (via PMC).[Link]
-
Conformational Analysis of Drug-Like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding. Journal of Medicinal Chemistry - ACS Publications.[Link]
In Vivo Toxicity Profile and Pharmacological Divergence of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic Acid
Prepared by: Senior Application Scientist Target Audience: Toxicologists, Pharmacologists, and Drug Development Professionals
Executive Summary
The compound 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (hereafter referred to as 3-HPCA , CAS: 2138813-63-3) is a conformationally restricted synthetic analog of γ-hydroxybutyric acid (GHB). Specifically, it is a derivative of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a potent ligand developed to isolate the high-affinity binding sites of GHB[1].
While HOCPCA exhibits potent neuroprotective properties without the severe sedative toxicity of GHB, the introduction of a bulky phenyl group at the 2-position in 3-HPCA fundamentally alters its structural biology. This whitepaper delineates how this specific steric modification abrogates target engagement, shifting the in vivo toxicity profile of 3-HPCA away from central nervous system (CNS) depression and toward off-target hepatic and metabolic clearance stress.
Structural Pharmacology: The Steric Penalty
To understand the toxicity of 3-HPCA, one must first analyze its pharmacophore. GHB and its active analog HOCPCA exert their primary neuroprotective effects by binding to the [2][3].
However, the binding pocket of CaMKIIα is highly restrictive. demonstrate that the 2-position of the cyclopentene ring in HOCPCA requires strict planarity relative to the carboxylic acid moiety[1]. The addition of the 2-phenyl group in 3-HPCA introduces severe out-of-plane steric bulk. Consequently, 3-HPCA violates the spatial constraints of the pharmacophore, resulting in a complete loss of affinity for both CaMKIIα ( Ki>100μM ) and the low-affinity GABA B receptor[1].
Divergent pharmacological and toxicity pathways of GHB, HOCPCA, and 3-HPCA.
Predictive In Vivo Toxicity Profile
Because 3-HPCA fails to engage the primary GHB targets, its in vivo toxicity profile diverges significantly from its parent compounds:
-
Absence of Neurotoxicity: GHB induces profound sedation, catalepsy, and respiratory depression via GABA B agonism[4]. Because 3-HPCA cannot bind GABA B , it is devoid of these acute CNS toxicities.
-
Impaired Blood-Brain Barrier (BBB) Penetration: HOCPCA crosses the BBB efficiently via the [5]. The lipophilic bulk of the 2-phenyl group in 3-HPCA sterically hinders MCT1 recognition, trapping the compound in the systemic circulation.
-
Hepatic Stress & Clearance Toxicity: Unmodified HOCPCA is rapidly cleared via renal excretion[6]. In contrast, the highly lipophilic phenyl ring of 3-HPCA necessitates Phase I hepatic metabolism (e.g., CYP450-mediated hydroxylation) prior to Phase II glucuronidation. This prolonged systemic half-life and reliance on hepatic clearance introduces a risk of hepatotoxicity via reactive intermediate formation.
Quantitative Data: Comparative Metrics
| Pharmacological Metric | GHB (Endogenous/Drug) | HOCPCA (Potent Analog) | 3-HPCA (2-Phenyl Analog) |
| CaMKIIα Affinity ( Ki ) | ~4.3 μM | 0.16 μM | >100 μM (Steric Clash) |
| GABA B Affinity | Low (mM range) | Negligible | Negligible |
| BBB Transport Mechanism | MCT1 / Passive Diffusion | MCT1-Dependent | Poor (Lipophilic Bulk) |
| Primary Clearance Route | Renal / Endogenous Metabolism | Renal (Short t1/2 ) | Hepatic (CYP450 predicted) |
| Primary In Vivo Toxicity | Sedation, Respiratory Depression | Minimal (Neuroprotective) | Hepatic Stress, Off-Target Metabolites |
Experimental Methodologies for Toxicity Profiling
To empirically validate the predicted toxicity profile of 3-HPCA, the following self-validating protocols must be executed.
Protocol 1: In Vivo Toxicokinetics and MCT1-Dependent Brain Penetrance
Causality & Rationale: To prove that 3-HPCA's lack of CNS toxicity is due to both target abrogation and failed BBB penetrance, we must measure its brain-to-plasma ratio. We utilize probenecid as a systemic control. Probenecid blocks peripheral renal clearance, artificially elevating plasma concentrations[5]. If 3-HPCA still fails to enter the brain under probenecid-induced systemic load, we definitively prove that its lack of neurotoxicity is due to MCT1 transport failure, not merely rapid systemic elimination.
Step-by-Step Workflow:
-
Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing.
-
Control Administration: Administer Probenecid (150 mg/kg, i.p.) 30 minutes prior to the test compound to block renal organic anion transporters.
-
Dosing: Administer 3-HPCA (50 mg/kg, i.v. via tail vein). Use equimolar HOCPCA in a separate cohort as a positive MCT1 transport control.
-
Sampling: Euthanize mice at intervals (5, 15, 30, 60, 120 mins). Instantly harvest blood (via cardiac puncture into EDTA tubes) and whole brain tissue.
-
Tissue Processing: Homogenize brain tissue in 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard to precipitate proteins. Centrifuge at 14,000 x g for 15 mins.
-
Quantification: Analyze the supernatant using UPLC-MS/MS (MRM mode). Calculate the AUCbrain/AUCplasma partition coefficient.
Protocol 2: Acute Neurobehavioral Toxicity (Irwin Observational Battery)
Causality & Rationale: The Irwin test provides a standardized phenotypic matrix to assess acute toxicity. Because we hypothesize that 3-HPCA lacks GABA B -mediated sedative effects, the assay itself must be validated to ensure it can detect such effects if they were present. We use Baclofen (a known GABA B agonist) as a positive control. This makes the protocol a self-validating system: Baclofen proves the assay's sensitivity, ensuring a negative result for 3-HPCA is a true reflection of its structural steric clash[4].
Step-by-Step Workflow:
-
Habituation: Place mice in individual transparent observation arenas for 60 minutes to establish baseline locomotor activity.
-
Dosing Matrix: Administer 3-HPCA via i.p. injection in a dose-escalation matrix (10, 50, 150 mg/kg).
-
Validation Control: Administer Baclofen (10 mg/kg, i.p.) to a parallel cohort to induce positive signs of GABA B toxicity (sedation, loss of righting reflex).
-
Observation Windows: Assess animals at 15, 30, 60, and 120 minutes post-dose.
-
Scoring Parameters: Grade the following on a 0-4 severity scale:
-
Lethargy / Sedation (Spontaneous locomotor activity)
-
Motor Coordination (Wire maneuver, righting reflex)
-
Autonomic Signs (Piloerection, salivation, respiratory rate)
-
-
Data Synthesis: Compile scores into a radar chart to compare the toxicological footprint of 3-HPCA against the Baclofen control.
References
-
Krall, J., Bavo, F., Falk-Petersen, C. B., et al. (2017). Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs. Journal of Medicinal Chemistry.
-
Sørensen, R. V., et al. (2021). GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain. Proceedings of the National Academy of Sciences (PNAS).
-
Vogel, K. R., et al. (2017). Toxicologic/Transport Properties of NCS-382, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells. Neurochemistry International.
-
Wellendorph, P., et al. (2016). Radiosynthesis and Evaluation of [11C]3-Hydroxycyclopent-1-enecarboxylic Acid as Potential PET Ligand for the High-Affinity γ-Hydroxybutyric Acid Binding Sites. ACS Chemical Neuroscience.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toxicologic/Transport Properties of NCS-382, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step synthesis protocol for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid
An Application Note and Detailed Protocol for the Synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is designed to be robust and reproducible, relying on fundamental and well-established organic reactions. The protocol begins with a Michael addition to construct the carbon backbone, followed by a Dieckmann condensation to form the cyclopentanone ring. Subsequent steps involve the introduction of unsaturation, selective reduction of a ketone, and final hydrolysis to yield the target compound. This guide offers detailed experimental procedures, explains the rationale behind key steps, and provides a framework for troubleshooting and optimization.
Introduction
Substituted cyclopentenone and cyclopentene moieties are prevalent scaffolds in a wide array of biologically active natural products and pharmaceutical agents. Their rigid, planar structure makes them valuable templates for the design of small molecule inhibitors and modulators of various biological targets. Specifically, the introduction of hydroxyl, phenyl, and carboxylic acid functionalities, as in 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid, offers multiple points for interaction with biological macromolecules, making it an attractive target for synthetic chemists. This application note details a rational and efficient multi-step synthesis of this compound, suitable for laboratory-scale preparation.
Overall Synthetic Scheme
The synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is proposed to proceed via a six-step sequence, as illustrated in the workflow diagram below. The key transformations include a Michael addition, a Dieckmann condensation, a bromination-elimination sequence to form the alkene, a selective ketone reduction, and a final ester hydrolysis.
Caption: Proposed synthetic workflow for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent/Solvent | Grade | Supplier | Notes |
| Ethyl Phenylacetate | ReagentPlus®, 99% | Sigma-Aldrich | |
| Diethyl Fumarate | 98% | Alfa Aesar | |
| Sodium Ethoxide | 96% | Acros Organics | Handle under inert atmosphere |
| Ethanol | Anhydrous, 200 proof | Decon Labs | |
| Diethyl Ether | Anhydrous | Fisher Chemical | |
| Hydrochloric Acid | ACS Reagent, 37% | VWR Chemicals | |
| N-Bromosuccinimide (NBS) | 99% | Oakwood Chemical | Recrystallize from water if necessary |
| Azobisisobutyronitrile (AIBN) | 98% | TCI America | |
| Carbon Tetrachloride | Anhydrous | EMD Millipore | Caution: Toxic and ozone-depleting |
| Triethylamine | ≥99.5% | Honeywell | |
| Sodium Borohydride | 99% | Strem Chemicals | |
| Methanol | Anhydrous | J.T. Baker | |
| Sodium Hydroxide | ACS Reagent | Macron Fine Chemicals | |
| Dichloromethane | Anhydrous | Avantor |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Magnetic stirrers with heating capabilities
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen/argon manifold)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash column chromatography system
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Experimental Protocol
Step 1: Synthesis of Triethyl 1-phenylpropane-1,2,3-tricarboxylate (Michael Addition)
Rationale: This step forms the carbon skeleton of the target molecule through a Michael addition. The enolate of ethyl phenylacetate acts as the nucleophile, attacking the electron-deficient double bond of diethyl fumarate. Sodium ethoxide is a suitable base for generating the enolate.
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 200 mL of anhydrous ethanol.
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
After all the sodium has reacted and the solution has cooled to room temperature, add ethyl phenylacetate (16.4 g, 0.1 mol). Stir for 15 minutes.
-
Add diethyl fumarate (17.2 g, 0.1 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 150 mL of deionized water to the residue and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield the triester product.
Step 2: Synthesis of Diethyl 4-oxo-5-phenylcyclopentane-1,3-dicarboxylate (Dieckmann Condensation)
Rationale: The Dieckmann condensation is an intramolecular Claisen condensation that forms a five-membered ring, a key step in this synthesis.[1][2] The base abstracts an acidic α-proton from one of the ester groups, and the resulting enolate attacks the carbonyl of another ester group within the same molecule.[3][4]
-
In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend sodium ethoxide (6.8 g, 0.1 mol) in 150 mL of anhydrous toluene.
-
Heat the suspension to reflux and add a solution of the triethyl 1-phenylpropane-1,2,3-tricarboxylate (from Step 1) in 50 mL of anhydrous toluene dropwise over 1 hour.
-
Continue refluxing for an additional 6 hours. A precipitate should form.
-
Cool the reaction mixture to room temperature and carefully add 50 mL of 10% aqueous acetic acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a β-keto ester, can be used in the next step without further purification, or purified by column chromatography.
Step 3: Synthesis of Diethyl 4-oxo-5-phenylcyclopent-1-ene-1,3-dicarboxylate (Halogenation and Elimination)
Rationale: To introduce the double bond in conjugation with the ketone, a two-step bromination-dehydrobromination sequence is employed. N-Bromosuccinimide (NBS) with a radical initiator (AIBN) is used for the allylic bromination, followed by elimination using a base like triethylamine.
-
Dissolve the crude product from Step 2 in 200 mL of carbon tetrachloride in a 500 mL round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp for 4 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude bromide in 150 mL of anhydrous diethyl ether and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) dropwise and allow the mixture to warm to room temperature and stir overnight.
-
Filter the triethylammonium bromide salt and wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude α,β-unsaturated keto ester. Purify by flash chromatography.
Step 4: Synthesis of Diethyl 4-hydroxy-5-phenylcyclopent-1-ene-1,3-dicarboxylate (Selective Reduction)
Rationale: The ketone at the 4-position is selectively reduced to a hydroxyl group using sodium borohydride. This reducing agent is mild enough to not affect the ester functionalities or the α,β-unsaturated system under controlled conditions.
-
Dissolve the unsaturated keto ester from Step 3 in 150 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 20 mL of acetone, followed by 50 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the hydroxy ester. This product can be purified by column chromatography if necessary.
Step 5: Synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (Ester Hydrolysis)
Rationale: The final step is the hydrolysis of the ester groups to the corresponding carboxylic acids. Basic hydrolysis using sodium hydroxide is a standard method for this transformation. Subsequent acidification yields the final product.
-
Dissolve the hydroxy ester from Step 4 in a mixture of 100 mL of ethanol and 50 mL of water in a 250 mL round-bottom flask.
-
Add sodium hydroxide (3.0 equivalents) and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
A precipitate should form. If not, extract the product into ethyl acetate (3 x 75 mL).
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Michael Addition) | Incomplete enolate formation; side reactions. | Ensure anhydrous conditions. Use a stronger, non-nucleophilic base like LDA if sodium ethoxide is ineffective. |
| Low yield in Step 2 (Dieckmann) | Intermolecular condensation is competing. | Use high-dilution conditions. Ensure the starting material is pure. |
| Incomplete bromination in Step 3 | Deactivated initiator; insufficient reaction time. | Use freshly recrystallized NBS and AIBN. Increase reaction time or intensity of UV irradiation. |
| Over-reduction in Step 4 | Reaction temperature too high; excess NaBH₄. | Maintain the reaction at 0 °C or lower. Add NaBH₄ slowly and in small portions. Use a more selective reducing agent like sodium triacetoxyborohydride if needed. |
| Incomplete hydrolysis in Step 5 | Insufficient base or reaction time. | Increase the amount of NaOH and/or the reflux time. Monitor by TLC until the starting ester is fully consumed. |
Conclusion
The protocol outlined in this application note provides a reliable and logical pathway for the synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid. By employing a sequence of well-understood and high-yielding reactions, researchers can access this valuable molecule for further studies in drug discovery and chemical biology. The detailed steps and rationale provided herein are intended to enable scientists to successfully replicate this synthesis and adapt it for their specific research needs.
References
- Dieckmann condensation - Grokipedia. (n.d.).
-
Trost, B. M., & Pinkerton, A. B. (2000). A New Strategy for Cyclopentenone Synthesis. Organic Letters, 2(11), 1621–1623. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation. Organic Reactions. [Link]
- Organic Chemistry Tutor. (n.d.). 29. Synthesis of Cyclopentanone from Adipic Acid.
- Fiveable. (2025, August 15). Dieckmann: Organic Chemistry Study Guide.
-
Wikipedia. (n.d.). Robinson annulation. Retrieved March 25, 2026, from [Link]
- Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction.
-
Chemistry LibreTexts. (2024, July 30). 23.13: The Robinson Annulation Reaction. Retrieved March 25, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved March 25, 2026, from [Link]
-
Cohen, D. T., Cardinal-David, B., & Scheidt, K. A. (2012). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Angewandte Chemie International Edition, 51(30), 7349–7353. [Link]
-
Chemistry Stack Exchange. (2017, May 22). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved March 25, 2026, from [Link]
- Google Patents. (n.d.). EP2000455A2 - Process for production of substituted cyclopentanone.
-
Scribd. (n.d.). Synthesis of Cyclopentenone Derivatives. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (2019, April 2). Preparation of Cyclopent‐2‐enone Derivatives via the Aza‐Piancatelli Rearrangement. Retrieved March 25, 2026, from [Link]
-
Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. [Link]
-
Scribd. (n.d.). 20 - Robinson Annulation Reaction. Retrieved March 25, 2026, from [Link]
-
Ferreira, A. J., & Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron, 73(8), 965-1084. [Link]
-
Bera, A. K., et al. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chem IJ, 14(1). [Link]
-
Molbase. (2025, May 20). ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. Retrieved March 25, 2026, from [Link]
- Google Patents. (n.d.). WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
-
MDPI. (2025, November 23). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Retrieved March 25, 2026, from [Link]
-
Szafranski, K., & Kiegiel, J. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8412. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 3-(2-hydroxy-phenyl)-5-phenyl-6- ethoxycarbonyl-cyclohex-2-enone. Retrieved March 25, 2026, from [Link]
-
Rubin, J. A., & Tantillo, D. J. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of organic chemistry, 77(1), 638–641. [Link]
-
Smith, A. B., III, et al. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses. [Link]
-
Gein, V. L., et al. (2006). Synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids. Russian Journal of Organic Chemistry, 42(12), 1798-1800. [Link]
Sources
chromatographic separation of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid enantiomers
An Application Guide for the Enantioselective Separation of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid by Chiral High-Performance Liquid Chromatography
Abstract
The enantiomers of chiral drug candidates can exhibit markedly different pharmacological, toxicological, and metabolic profiles, making their separation and quantification a critical task in drug development and quality control.[1][2] This application note presents a detailed, robust protocol for the direct enantioselective separation of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based Chiral Stationary Phase (CSP). We delve into the principles of chiral recognition, provide a step-by-step experimental protocol, and offer guidance on method optimization. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable method for the chiral analysis of this important structural motif found in various bioactive molecules.[3]
Introduction: The Imperative of Chiral Separation
Chiral cyclopentenones are pivotal intermediates in the asymmetric synthesis of a wide array of bioactive compounds, including prostaglandins and other natural products.[3] The specific molecule, 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid, possesses a stereogenic center, resulting in two enantiomers. As the therapeutic and adverse effects of a chiral molecule are often confined to a single enantiomer, regulatory agencies increasingly mandate the development of single-enantiomer drugs.[2] Consequently, the development of efficient and reliable analytical methods to resolve and quantify these enantiomers is of paramount importance.[1][4] High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) stands as the most powerful and widely adopted technique for this purpose.[1][5]
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The direct separation of enantiomers on a CSP is the most common and efficient approach in chiral HPLC.[5][6] This method relies on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase support (typically silica gel).[6]
For compounds like 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective.[3][7] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The separation is governed by differences in the stability of these complexes.
The key intermolecular interactions contributing to chiral recognition include:
-
Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the analyte can form hydrogen bonds with the carbamate or benzoate groups on the polysaccharide backbone.
-
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with aromatic groups on derivatized polysaccharide CSPs.
-
Steric Interactions (Inclusion): One enantiomer may fit more favorably into the chiral grooves or cavities of the helical polysaccharide structure, leading to stronger retention.[1]
The combination of these interactions results in different retention times for the two enantiomers, enabling their separation.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a direct method using a polysaccharide-based CSP under normal phase conditions, a common starting point for this class of compounds.[5]
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chiral Stationary Phase (CSP):
-
Recommended Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Rationale: Cellulose-based phases are well-documented for resolving a wide range of chiral compounds, including those with aromatic and hydrogen-bonding functionalities.[3][7]
-
-
Chemicals and Reagents:
-
Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Racemic 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid standard
-
Sample Diluent: Mobile Phase or Hexane/IPA (90:10, v/v)
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation.
| Parameter | Recommended Setting | Rationale |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Proven polysaccharide-based CSP for broad enantioselectivity.[5] |
| Mobile Phase | Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | Normal phase mode provides strong interaction. IPA acts as the polar modifier to control retention. TFA suppresses ionization of the carboxylic acid, ensuring good peak shape and reproducibility.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[8] |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The phenyl group provides strong UV absorbance at this wavelength. A PDA detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical analytical injection volume. |
| Sample Concentration | 0.5 - 1.0 mg/mL | Should be sufficient for strong detector signal without overloading the column. |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
For 1 liter of mobile phase, carefully measure 900 mL of hexane, 100 mL of isopropanol, and 1.0 mL of TFA.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration for at least 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the racemic analyte and dissolve it in 1 mL of the sample diluent to achieve a concentration of 1 mg/mL.[8]
-
Ensure the sample is fully dissolved. If solubility is an issue, a solvent with slightly higher polarity than the mobile phase may be used, but this should be minimized to avoid peak distortion.[8]
-
-
System Equilibration:
-
Install the chiral column in the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30-45 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared racemic sample.
-
Acquire data for a sufficient duration to allow both enantiomeric peaks to elute.
-
For quantitative analysis, it is recommended to analyze the racemic sample first, followed by any samples containing a single or enriched enantiomer.[8]
-
Data Analysis and Expected Results
Upon successful separation, two distinct peaks corresponding to the two enantiomers will be observed.
Key Performance Metrics:
| Parameter | Formula | Desired Value | Significance |
| Retention Factor (k) | k = (t_R - t_0) / t_0 | 1 < k < 10 | Indicates appropriate retention on the column. |
| Selectivity Factor (α) | α = k_2 / k_1 | > 1.1 | Measures the separation of the two peak maxima; the primary indicator of the CSP's ability to differentiate the enantiomers. |
| Resolution (R_s) | R_s = 2(t_R2 - t_R1) / (w_1 + w_2) | > 1.5 | Indicates baseline separation, which is essential for accurate quantification. |
(Where t_R is retention time, t_0 is the void time, and w is the peak width at the base)
Method Development and Optimization Workflow
If the initial conditions do not provide adequate separation (e.g., R_s < 1.5), systematic optimization is required. The following workflow and decision tree can guide this process.
Workflow Diagram
Caption: General workflow for the chiral HPLC analysis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Optimization Decision Tree
If baseline resolution is not achieved, consider the following adjustments:
-
Modify Polar Modifier Percentage:
-
Decrease IPA % (e.g., to 95:5:0.1): This will increase retention times and may improve resolution.
-
Increase IPA % (e.g., to 85:15:0.1): This will decrease retention times.
-
-
Change Polar Modifier:
-
Substitute IPA with ethanol. The change in the alcohol's structure can alter the hydrogen-bonding interactions and significantly impact selectivity.[5]
-
-
Adjust Column Temperature:
-
Lowering the temperature often enhances enantioselectivity, although it may increase backpressure and peak width. Conversely, higher temperatures can sometimes improve resolution for specific compounds.[7]
-
-
Screen Other CSPs:
-
If a cellulose-based CSP is unsuccessful, an amylose-based CSP (e.g., Chiralpak® AD-H) should be screened, as their chiral recognition capabilities are complementary.[9]
-
Caption: Decision tree for optimizing the chiral separation method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the enantioselective separation of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid. By employing a cellulose-based chiral stationary phase under normal phase conditions, a robust and reproducible separation can be achieved. The detailed explanation of the underlying principles and the structured workflow for method optimization equip researchers with the necessary tools to successfully implement and adapt this method for their specific analytical challenges in pharmaceutical research and development.
References
-
De la Moya, S., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Ali, I., et al. (2017). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. [Link]
-
Satinder, A. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Takamura, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Armstrong, D. W. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Scholars' Mine. [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
DAICEL. HPLC manual (for chiral HPLC analysis). Daicel Corporation. [Link]
-
Jørgensen, K. A., et al. (2018). Enantioselective Oxidative Coupling of Carboxylic Acids to α-Branched Aldehydes. Journal of the American Chemical Society. [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex. [Link]
-
Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination. The Japan Academy. [Link]
-
Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Derivatization Strategies for Mass Spectrometric Analysis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic Acid
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Application Focus: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction & Chemical Context
3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is a conformationally restricted, phenyl-substituted analog of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA). HOCPCA and its derivatives are critical in neuropharmacology due to their high-affinity binding to the CaMKIIα hub domain, acting as potent γ-hydroxybutyric acid (GHB) ligands[1].
From an analytical perspective, quantifying this molecule in biological matrices presents significant challenges. The presence of both an allylic hydroxyl group (-OH) and an α,β-unsaturated carboxylic acid (-COOH) renders the molecule highly polar, non-volatile, and thermally labile. If analyzed directly via GC-MS, the allylic hydroxyl group is highly susceptible to thermal dehydration in the injection port, while the free carboxylic acid causes severe peak tailing. In LC-MS/MS, low-molecular-weight alicyclic carboxylic acids often exhibit poor ionization efficiency in negative electrospray ionization (ESI-), limiting assay sensitivity.
To achieve sub-nanogram limits of quantification (LOQ), targeted chemical derivatization is mandatory. This application note details two field-proven derivatization workflows: Dual Silylation for GC-EI-MS and Charge-Reversal Amidation for LC-ESI-MS/MS .
Rationale for Derivatization (Causality & Mechanism)
GC-MS: Why MTBSTFA over BSTFA?
While BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the most common silylating agent, it produces trimethylsilyl (TMS) derivatives that are highly moisture-sensitive. For GHB analogs like HOCPCA, MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) is the superior choice[2].
-
Hydrolytic Stability: MTBSTFA yields di-tert-butyldimethylsilyl (di-TBDMS) derivatives, which are approximately 10,000 times more stable to hydrolysis than TMS derivatives.
-
Favorable Fragmentation: Under Electron Impact (EI) ionization, TBDMS derivatives undergo a highly predictable and abundant loss of the tert-butyl radical (57 Da). This generates a dominant [M-57]+ product ion, which concentrates the ion current into a single high-mass fragment, drastically improving the signal-to-noise ratio during Selected Ion Monitoring (SIM).
LC-MS/MS: Charge-Reversal via 2-Picolylamine (PA)
Carboxylic acids are traditionally analyzed in ESI negative mode, but background noise and poor ionization often limit sensitivity. By reacting the carboxylic acid with 2-picolylamine (PA) in the presence of triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS), the functional group is converted into a picolylamide[3].
-
Charge Reversal: The pyridine ring of the PA moiety is highly basic and readily accepts a proton in acidic mobile phases. This "charge reversal" shifts the detection to ESI positive mode, enhancing the MS response by 10- to 150-fold compared to the intact acid.
Experimental Protocols
Protocol A: Di-TBDMS Derivatization for GC-MS Analysis
Reagents Required:
-
MTBSTFA containing 1% TBDMCS (tert-butyldimethylchlorosilane) catalyst.
-
Anhydrous Acetonitrile or Pyridine (solvent).
-
Ethyl acetate (for extraction).
Step-by-Step Workflow:
-
Extraction: Extract the target compound from the biological matrix using liquid-liquid extraction (LLE) with ethyl acetate under acidic conditions (pH ~3) to ensure the carboxylic acid is fully protonated.
-
Evaporation: Transfer the organic layer to a silanized glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Step: Even trace moisture will quench the MTBSTFA reagent.
-
Reconstitution & Reaction: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS to the dried residue.
-
Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 75°C for 30 minutes . This elevated temperature is required to overcome the steric hindrance of the allylic hydroxyl group.
-
Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.
Caption: Step-by-step workflow for the di-TBDMS derivatization of HOCPCA analogs for GC-MS.
Protocol B: 2-Picolylamine Derivatization for LC-MS/MS
Reagents Required:
-
2-Picolylamine (PA) (10 mM in acetonitrile).
-
Triphenylphosphine (TPP) (50 mM in acetonitrile).
-
2,2'-Dipyridyl disulfide (DPDS) (50 mM in acetonitrile).
Step-by-Step Workflow:
-
Sample Preparation: Isolate the target compound and evaporate to dryness. Reconstitute in 50 µL of anhydrous acetonitrile.
-
Activation: Add 20 µL of TPP solution and 20 µL of DPDS solution to the sample. Vortex for 10 seconds. These coupling agents activate the carboxylic acid.
-
Amidation: Add 20 µL of the PA solution. Seal the vial and incubate at 60°C for 15 minutes .
-
Quenching & Dilution: Stop the reaction by adding 100 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
Analysis: Inject 5 µL into the LC-MS/MS system operating in ESI+ Multiple Reaction Monitoring (MRM) mode.
Caption: Mechanism of charge-reversal derivatization using 2-picolylamine for LC-ESI-MS/MS.
Method Comparison & Quantitative Data Summary
Selecting the appropriate derivatization strategy depends on the available instrumentation and the required limits of detection. The table below summarizes the critical parameters for both methodologies.
| Parameter | GC-MS (Silylation) | LC-MS/MS (Charge Reversal) |
| Target Functional Groups | -OH and -COOH simultaneously | -COOH primarily |
| Derivatization Reagent | MTBSTFA + 1% TBDMCS | 2-Picolylamine (PA) + TPP/DPDS |
| Reaction Conditions | 75°C for 30 min | 60°C for 15 min |
| Derivative Stability | High (Stable for >48h at RT) | Very High (Stable for >1 week at 4°C) |
| Ionization Mode | Electron Impact (EI, 70 eV) | Electrospray Ionization (ESI Positive) |
| Primary Analytical Advantage | Generates highly abundant[M-57]+ ion | Reverses charge, 10-150x sensitivity boost |
| Primary Limitation | Requires strictly anhydrous conditions | Does not protect the -OH group |
References
-
Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Injection port silylation of γ-hydroxybutyrate and trans-hydroxycrotonic acid: conditions optimisation and characterisation of the di-tert-butyldimethylsilyl derivatives by GC-MS. PubMed. Available at: [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Stork / Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at:[Link]
Sources
Application Note: Scale-Up Protocol and Process Optimization for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic Acid Batch Production
Introduction & Pharmacological Context
The target molecule, 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (designated as Compound 5f in discovery literature), is a conformationally restricted analog of γ-hydroxybutyric acid (GHB)[1]. It serves as a highly potent ligand for the CaMKIIα hub domain, a brain-relevant kinase implicated in synaptic plasticity and neuroprotection[2]. Pharmacological studies demonstrate that ligands binding to this site induce thermal stabilization of the CaMKIIα hub domain—specifically involving the movement of the Trp403 residue—which translates to neuroprotective efficacy in ischemic stroke models[3].
Transitioning this molecule from a milligram-scale medicinal chemistry discovery tool to multi-kilogram batch production requires overcoming several critical synthetic bottlenecks. This application note details the optimized, self-validating process chemistry required to scale up the synthesis, focusing on chemoselectivity, regiocontrol, and the elimination of chromatographic purification.
Fig 1: Pharmacological mechanism of GHB analog 5f targeting the CaMKIIα hub domain.
Retrosynthetic Strategy & Process Rationale
The original discovery route relies on a six-step sequence starting from methyl cyclopent-1-ene-1-carboxylate[1]. For scale-up, the fundamental bond-forming strategy is maintained, but the operational parameters are heavily modified to ensure safety and scalability.
Causality in Experimental Choices:
-
Allylic Oxidation & Luche Reduction: Direct oxidation of the methylene group followed by a Luche reduction (NaBH₄/CeCl₃) ensures exclusive 1,2-reduction of the resulting enone. This chemoselectivity is non-negotiable; standard borohydride reduction would result in 1,4-conjugate addition, destroying the critical α,β-unsaturated ester motif.
-
THP Protection: The secondary alcohol must be protected to prevent competitive oxidation or complexation with the palladium catalyst during the subsequent Heck coupling. Tetrahydropyranyl (THP) is selected for its high atom economy and facile, self-validating removal under mildly acidic conditions[1].
-
Regioselective Heck Cross-Coupling: The introduction of the phenyl group at the C2 position is achieved via a Heck reaction. The electron-withdrawing ester at C1 polarizes the alkene, directing the palladium insertion exclusively to the C2 position. Tetrabutylammonium chloride (TBACl) is used as a phase-transfer catalyst to stabilize the active Pd(0) species, maintaining turnover rates at scale[1].
Fig 2: Six-step scalable synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Process Optimization & Quantitative Data
To establish a self-validating and scalable system, hazardous reagents from the medicinal chemistry route (e.g., CrO₃) were replaced, and solvent systems were optimized to allow for telescoping (combining steps without isolating intermediates).
Table 1: Comparison of Discovery vs. Scale-Up Process Parameters
| Parameter | Discovery Route (MedChem) | Scale-Up Route (Process Chem) | Rationale for Change |
| Allylic Oxidation | CrO₃ / Pyridine | Cat. CuI / TBHP in EtOAc | Eliminates toxic chromium waste; provides a safer exotherm profile. |
| Heck Catalyst | Pd(OAc)₂ (10 mol%) | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ | Ligand addition reduces Pd loading and prevents catalyst "black out". |
| Purification | Silica Gel Chromatography | Crystallization (EtOAc/Heptane) | Enhances scalability; drastically reduces solvent waste and cycle time. |
| Overall Yield | ~18% | 42% | Telescoped intermediates and minimized mechanical transfer losses. |
Detailed Batch Production Protocols
Protocol A: Scalable Heck Cross-Coupling (Synthesis of Compound 18f)
This step establishes the core carbon framework. Strict exclusion of oxygen is required to maintain the catalytic cycle.
-
Reactor Charging: Charge a jacketed glass-lined reactor with methyl 3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-ene-1-carboxylate (Intermediate 17, 1.0 equiv), iodobenzene (1.2 equiv), and anhydrous DMF (5 volumes).
-
Deoxygenation: Add TBACl (1.0 equiv) and K₂CO₃ (2.0 equiv). Agitate at 300 rpm and sparge the suspension with N₂ for 30 minutes. Causality: Oxygen removal is critical to prevent Pd(0) oxidation, which would permanently deactivate the catalyst and halt the reaction.
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv). Heat the reactor jacket to achieve an internal temperature of 85 °C.
-
In-Process Control (IPC): Monitor the reaction via HPLC. The system is self-validating: the reaction is deemed complete when the starting material peak area falls below <2% (typically 6–8 hours).
-
Workup: Cool the mixture to 20 °C. Add water (10 volumes) to dissolve inorganic salts and extract with MTBE (3 × 5 volumes). Wash the combined organic layers with 5% aqueous LiCl (2 × 3 volumes) to strip residual DMF.
-
Concentration: Concentrate under reduced pressure to yield crude Compound 18f as a viscous amber oil. Use directly in Protocol B without further purification.
Protocol B: Telescoped Deprotection and Hydrolysis (Synthesis of Target 5f)
This sequence removes the protecting groups to reveal the active pharmacophore. Telescoping these steps prevents yield loss associated with isolating the highly polar intermediate.
-
THP Cleavage: Dissolve crude 18f in MeOH (8 volumes). Add pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)[1].
-
Heating: Heat the solution to 50 °C for 12 hours. Causality: PPTS provides mildly acidic conditions that selectively cleave the THP acetal without prematurely hydrolyzing the methyl ester. Premature hydrolysis would generate a carboxylate that could interfere with the deprotection equilibrium.
-
Cooling & Base Addition: Once THP cleavage is confirmed complete by HPLC, cool the reactor to 10 °C. Slowly add 2M aqueous LiOH (3.0 equiv), maintaining the internal temperature below 25 °C to safely dissipate the exothermic heat of hydrolysis[1].
-
Hydrolysis: Stir the biphasic mixture at ambient temperature for 4 hours.
-
Impurity Extraction: Concentrate the mixture under vacuum to remove MeOH. Dilute the remaining aqueous residue with water (5 volumes) and wash with EtOAc (3 volumes). Discard the organic layer, which contains THP byproducts and unreacted starting materials.
-
Precipitation: Cool the aqueous layer to 5 °C and slowly acidify with 2M HCl to pH 2.0. The product will precipitate as a dense solid.
-
Isolation: Filter the suspension, wash the filter cake with cold water (2 × 2 volumes), and recrystallize from hot EtOAc/Heptane to yield the pure API (Target 5f) as a white crystalline solid.
Analytical Validation & Trustworthiness
To ensure the integrity of the scale-up process, every batch must pass a strict, self-validating analytical panel before release:
-
Purity: >98.5% by reverse-phase HPLC (UV detection at 254 nm).
-
Structural Identity: ¹H NMR (DMSO-d₆) must confirm the structural integrity. Key self-validating markers include the presence of the characteristic vinylic/allylic shifts, and the complete disappearance of both the THP multiplet (1.4–1.8 ppm) and the methyl ester singlet (3.7 ppm).
-
Residual Metals: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must confirm residual Palladium levels are <10 ppm, adhering to standard pharmaceutical intermediate guidelines.
References
- Krall, J., Jensen, C. H., Bavo, F., et al. (2017). Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs. Journal of Medicinal Chemistry.
- Rabe, A., et al. (2022). Discovery and Optimization of 5-Hydroxy-Diclofenac toward a New Class of Ligands with Nanomolar Affinity for the CaMKIIα Hub Domain.
- Rabe, A., et al. (2022). Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain. Journal of Medicinal Chemistry.
Sources
preventing decarboxylation of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid during heating
Answering your request to create a technical support center with troubleshooting guides and FAQs for preventing the decarboxylation of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid during heating.
Technical Support Center: Stability of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid
Introduction: Welcome to the technical support hub for handling 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid. This molecule, a vinylogous β-hydroxy acid, is a versatile synthetic intermediate. However, its structure renders it highly susceptible to thermal decarboxylation, a significant challenge in synthetic and drug development applications. This guide provides an in-depth understanding of the underlying instability and offers field-proven strategies and protocols to mitigate unwanted decarboxylation during heating and other experimental manipulations.
Part 1: Understanding the Core Problem: The Decarboxylation Mechanism
Q1: Why is 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid so prone to decarboxylation upon heating?
A: The susceptibility to decarboxylation is inherent to its molecular structure. The compound is a β-hydroxy α,β-unsaturated carboxylic acid. The key elements—the carboxylic acid, the double bond, and the hydroxyl group—are arranged in a way that facilitates a low-energy pathway for the elimination of carbon dioxide (CO₂).
The mechanism proceeds through a concerted, six-membered cyclic transition state, which is energetically favorable, especially with moderate heating.[1][2] In this transition state, the hydroxyl proton is transferred to the α-carbon of the double bond, while the C-C bond between the carboxyl group and the cyclopentene ring is cleaved. This process forms an enol intermediate, which rapidly tautomerizes to the more stable ketone product, 3-phenylcyclopent-2-en-1-one, releasing CO₂ gas. This entire process can occur without the need for strong acid or base catalysis, driven simply by thermal energy.[3][4]
Caption: The thermal decarboxylation mechanism.
Part 2: Troubleshooting Guide & Prevention Strategies
This section addresses common issues encountered during experiments and provides direct solutions.
Q2: My reaction requires heating, and I'm observing significant loss of my starting material with vigorous gas evolution. What are my immediate troubleshooting steps?
A: This is a classic sign of decarboxylation. The primary variables you can control are Temperature , pH , and Solvent . A systematic approach to optimizing these parameters can often solve the problem without requiring chemical modification of the substrate.
| Parameter | Issue & Rationale | Recommended Action |
| Temperature | High temperatures provide the activation energy for the cyclic transition state. The rate of decarboxylation is highly temperature-dependent. | Reduce the reaction temperature to the minimum required for the desired transformation. Monitor the reaction progress carefully (e.g., by thin-layer chromatography or LC-MS) to find a balance between the desired reaction rate and minimizing decarboxylation. |
| pH | The decarboxylation mechanism requires the acidic proton of the carboxylic acid.[5] Under neutral or slightly basic conditions (pH > 7), the molecule exists as the carboxylate anion (-COO⁻). This anion lacks the necessary proton for the cyclic transfer, significantly increasing the stability and inhibiting decarboxylation.[5][6] Conversely, acidic conditions can sometimes accelerate decarboxylation.[3][7] | If your reaction tolerates it, add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to deprotonate the carboxylic acid. Alternatively, running the reaction in a buffered solution at a pH of 7-8 can stabilize the compound. Avoid acidic conditions unless absolutely required by the reaction mechanism. |
| Solvent | Protic solvents can potentially facilitate proton transfer, while non-polar, aprotic solvents may disfavor the formation of the organized, polar transition state. The choice of solvent can influence the rate of decarboxylation.[2] | If possible, switch from protic solvents (like alcohols or water) to aprotic solvents (like THF, Dioxane, Toluene, or DMF). This can slow down the decarboxylation process. |
Q3: I have minimized the temperature and adjusted the pH, but decarboxylation is still a competing side reaction. What is the next level of intervention?
A: When procedural optimizations are insufficient, the most robust strategy is to temporarily modify the molecule itself using protecting groups . By protecting either the carboxylic acid or the hydroxyl group, you directly block a functional group essential for the decarboxylation mechanism.[8][9]
-
Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester is the most common and effective method.[8] An ester lacks the acidic proton and therefore cannot participate in the required proton transfer.
-
Protecting the Hydroxyl Group: Protecting the hydroxyl group as an ether or a silyl ether also prevents the mechanism, as there is no longer a proton available to be transferred.
This "Protect-React-Deprotect" sequence is a cornerstone of modern organic synthesis.
Part 3: Advanced Protocols for Chemical Stabilization
Here we provide detailed, step-by-step protocols for the chemical protection of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Protocol 1: Protection of the Carboxylic Acid as a Methyl Ester
Rationale: This protocol converts the carboxylic acid into a methyl ester. The resulting molecule is significantly more stable to heat. The methyl ester can be selectively removed (hydrolyzed) later in the synthesis under basic or acidic conditions to regenerate the carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (1.0 eq) in a suitable solvent such as Methanol (MeOH) or a mixture of Dichloromethane (DCM) and MeOH.
-
Acid Catalyst: Add a catalytic amount of a strong acid. Sulfuric acid (H₂SO₄, ~5 mol%) or para-Toluenesulfonic acid (p-TsOH, ~10 mol%) are common choices.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Caption: General workflow for using a protecting group strategy.
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
Rationale: This protocol protects the hydroxyl group, which is the source of the proton for the cyclic mechanism. A tert-Butyldimethylsilyl (TBDMS) ether is a common choice as it is stable across a wide range of conditions but can be easily removed with a fluoride source.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (1.0 eq) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base and Silylating Agent: Add a base, typically Imidazole (2.5 eq), followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the silyl-protected product via flash column chromatography.
Part 4: Frequently Asked Questions (FAQs)
-
Q4: Between protecting the hydroxyl or the carboxylic acid, which is a better strategy?
-
A: Protecting the carboxylic acid as an ester is generally the more direct and effective strategy to prevent this specific thermal decarboxylation mechanism. It directly removes the acidic proton required for the reaction. Protecting the hydroxyl group is also effective but may be unnecessary if the subsequent reaction chemistry does not involve the hydroxyl group.
-
-
Q5: My desired reaction is a metal-catalyzed coupling. Will these prevention strategies interfere?
-
A: Potentially, yes. If you protect the carboxylic acid as an ester, be aware that some organometallic reagents can react with esters. If you use a silyl ether to protect the hydroxyl group, ensure your catalyst and reaction conditions are compatible. Always consult the literature for compatibility of your specific reaction with the chosen protecting group. Silyl ethers are generally robust and compatible with many coupling reactions.[10]
-
-
Q6: Are there any non-chemical methods to consider?
-
A: Continuous flow chemistry can be an excellent alternative. In a flow reactor, the substrate can be heated to the required temperature for a very short residence time, allowing the desired reaction to occur while minimizing the time available for the slower decarboxylation side reaction.
-
References
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]
-
Zhu, C., et al. (2012). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC. [Link]
-
Hagen, V., et al. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry - ACS Publications. [Link]
-
Wikipedia. Thermolabile protecting groups. [Link]
-
Chemistry Stack Exchange. How do α,β-unsaturated acids undergo decarboxylation?[Link]
-
Wang, Y., et al. (2016). The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gillingham, D., & Fei, N. (2013). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. [Link]
-
Shang, R., & Fu, Y. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]
-
Chiang, Y., et al. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. [Link]
-
Alwaseem, H., et al. (2021). Decarboxylation in Natural Products Biosynthesis. PMC. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Advanced Journal of Chemistry, Section B. Copper-Catalyzed Decarboxylation of Α,Β-Unsaturated Carboxylic Acids with N-Fluorobenzenesulfonimide: Synthesis of Enamines. [Link]
-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
Mol-Instincts. ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. [Link]
-
The Organic Chemistry Tutor (YouTube). Decarboxylation Reaction Mechanism. [Link]
-
ResearchGate. Scheme 1. Enzymatic decarboxylation of a,b-unsaturated carboxylic acids. [Link]
-
Chemistry Stack Exchange. What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?[Link]
-
MDPI. Dynamic Properties of Di(cyclopentadienecarboxylic Acid) Dimethyl Esters. [Link]
-
ResearchGate. Decarboxylative conjugate addition of β‐ketoacids to vinylogous imine intermediates. [Link]
-
Organic Chemistry with Victor (YouTube). Decarboxylation of Carboxylic Acids. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
- Google Patents.Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
-
Wozniak, A. S., et al. (2019). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. PMC. [Link]
-
ResearchGate. Synthesis and crystal structure of 3-(2-hydroxy-phenyl)-5-phenyl-6- ethoxycarbonyl-cyclohex-2-enone. [Link]
-
Choi, J., & Fuse, H. (2020). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. [Link]
-
Chen, Y., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals. [Link]
-
Schünemann, C., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. [Link]
- Google Patents.
-
Botrel, T. L., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]
-
Kopchuk, D. S., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid Esterification
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the esterification of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique substrate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
The structure of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid presents a distinct set of challenges for esterification. The carboxylic acid is part of an α,β-unsaturated system and is sterically hindered by the adjacent phenyl group. Furthermore, the molecule contains a hydroxyl group that can potentially undergo side reactions. This guide provides answers to common questions, detailed troubleshooting protocols, and optimized experimental procedures to ensure successful ester synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is traditional Fischer esterification often unsuccessful for this substrate?
Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid, is generally not recommended for this molecule due to several factors.[1][2]
-
Equilibrium Limitations: The reaction is an equilibrium process, and driving it to completion requires either a large excess of the alcohol or the removal of water.[3][4] This can be inefficient and may not overcome other barriers.
-
Steric Hindrance: The phenyl group adjacent to the carboxylic acid creates significant steric hindrance, which slows down the nucleophilic attack of the alcohol on the protonated carbonyl carbon, leading to low conversion rates.[5]
-
Side Reactions: The strong acidic conditions and elevated temperatures required can promote undesirable side reactions. Tertiary alcohols, in particular, are prone to elimination (dehydration) under these conditions.[1][6] While the hydroxyl group in our substrate is not tertiary, the overall structure could be sensitive to harsh acid and heat.
Q2: What are the most effective methods for esterifying this sterically hindered and functionalized carboxylic acid?
For substrates that are sensitive or sterically demanding, milder and more efficient methods are required. The two most highly recommended procedures are the Steglich Esterification and the Mitsunobu Reaction .
-
Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] It is highly effective for sterically hindered substrates and proceeds under mild, neutral conditions at room temperature.[9][10]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] It is renowned for its mild conditions and its ability to proceed with clean inversion of stereochemistry at the alcohol's carbon center (a feature not relevant for the carboxylic acid but important for the alcohol partner).[13] For hindered alcohols, using a more acidic carboxylic acid partner, such as 4-nitrobenzoic acid, can significantly improve yields.[14][15]
Q3: How do I choose between the Steglich and Mitsunobu reactions for my specific alcohol?
The choice depends on the properties of your alcohol, the desired scale, and purification considerations.
| Feature | Steglich Esterification (DCC/DMAP) | Mitsunobu Reaction (PPh₃/DEAD) |
| Conditions | Mild, typically room temperature. | Mild, typically 0 °C to room temperature.[13] |
| Key Reagents | DCC or EDC, catalytic DMAP. | PPh₃, DEAD or DIAD.[11] |
| Byproducts | Dicyclohexylurea (DCU) or equivalent urea.[16] | Triphenylphosphine oxide (TPPO), reduced hydrazide.[13] |
| Purification | DCU is often poorly soluble and can be removed by filtration. Water-soluble byproducts from EDC simplify workup. | TPPO can be difficult to remove by standard chromatography. Specialized techniques may be needed. |
| Ideal For | Esterifying sterically hindered carboxylic acids with a range of primary, secondary, and even tertiary alcohols.[7] | Converting primary and secondary alcohols to esters with inversion of stereochemistry.[12] Works well for acidic nucleophiles. |
| Considerations | Risk of N-acylurea side product formation, which can be minimized by controlling temperature and reaction time.[8][16] | The alcohol must be sufficiently acidic (pKa < 13) to be deprotonated.[11] DEAD is toxic and potentially explosive. |
Troubleshooting Guide
This section addresses common issues encountered during the esterification of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low ester conversion.
Problem 1: Low or No Ester Yield with Steglich Esterification
-
Potential Cause A: Inactive Reagents or Presence of Water.
-
Causality: Carbodiimides like DCC and EDC are moisture-sensitive. Water will consume the coupling agent and hydrolyze the activated O-acylisourea intermediate, halting the reaction. DMAP is a nucleophilic catalyst, and acidic impurities can protonate it, rendering it inactive.[16]
-
Troubleshooting:
-
Ensure all solvents (e.g., dichloromethane) are rigorously dried over a suitable drying agent.
-
Use freshly opened or properly stored DCC/EDC.
-
Verify the quality of your DMAP; it should be a white crystalline solid. If it appears discolored, it may be degraded.
-
-
-
Potential Cause B: N-Acylurea Formation.
-
Causality: The key O-acylisourea intermediate can undergo an irreversible 1,3-rearrangement to a stable N-acylurea, which is no longer reactive towards the alcohol.[8][16] This side reaction is often accelerated by higher temperatures.
-
Troubleshooting:
-
Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[16]
-
Ensure the stoichiometry is correct. Typically, 1.0-1.2 equivalents of DCC and 0.05-0.2 equivalents of DMAP are used.[16]
-
Add the DCC solution dropwise to a pre-mixed solution of the carboxylic acid, alcohol, and DMAP to ensure the reactive intermediate is intercepted quickly by the catalyst and alcohol.
-
-
Problem 2: Difficulty in Removing Byproducts
-
Potential Cause A: Dicyclohexylurea (DCU) from DCC is co-eluting with the product.
-
Causality: DCU, the byproduct of DCC, is a white solid that is mostly insoluble in many organic solvents like dichloromethane but has some solubility, which can complicate purification.[10]
-
Troubleshooting:
-
Filtration: After the reaction is complete, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation and filter it through a Celite pad. Wash the pad with a small amount of cold solvent.
-
Solvent Choice: If DCU remains, changing the solvent system for chromatography can help. A less polar system might cause the DCU to precipitate at the top of the column.
-
Alternative Reagent: Switch to EDC. Its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[9]
-
-
-
Potential Cause B: Triphenylphosphine Oxide (TPPO) from Mitsunobu reaction is difficult to separate.
-
Causality: TPPO has a polarity similar to many organic products, making its removal by standard silica gel chromatography challenging.
-
Troubleshooting:
-
Crystallization: TPPO is often crystalline. Concentrating the crude reaction mixture and adding a non-polar solvent like hexanes or diethyl ether can sometimes induce precipitation of TPPO.
-
Specialized Workup: Convert TPPO to a water-soluble phosphonium salt by treating the crude mixture with a reagent like MgBr₂.
-
Polymer-supported Reagents: Consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be removed by simple filtration.[13]
-
-
Experimental Protocols & Methodologies
Method 1: Steglich Esterification Protocol
This protocol is optimized for a sterically hindered carboxylic acid.
Caption: Step-by-step workflow for the Steglich esterification.
Detailed Steps:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (1.0 equiv), the desired alcohol (1.0-1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 equiv). Dissolve the components in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-30 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[16]
-
Reaction: Stir the reaction at 0 °C for one hour, then remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Cool the flask back to 0 °C to minimize the solubility of DCU.
-
Filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.
Method 2: Mitsunobu Reaction Protocol
This protocol is useful for converting a primary or secondary alcohol partner into the desired ester.
Detailed Steps:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (1.2 equiv), the desired alcohol (1.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv). Dissolve these in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
DEAD/DIAD Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirring solution. The addition is often accompanied by a color change. Caution: DEAD is toxic and potentially explosive; handle with care.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting alcohol is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Attempt to precipitate the triphenylphosphine oxide byproduct by adding a non-polar solvent (e.g., a mixture of hexanes and diethyl ether) and cooling. Filter if a precipitate forms.
-
-
Purification: Purify the crude material directly by flash column chromatography. A gradient elution is often necessary to separate the desired ester from the remaining triphenylphosphine oxide and other byproducts.
References
-
Zhu, Y., Shu, L., Tu, Y., & Shi, Y. (2001). Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. The Journal of Organic Chemistry, 66(6), 1818–1826. [Link]
-
Fiveable. (2025). Steglich Esterification: Organic Chemistry Study Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Enol Ester Synthesis via Cobalt-Catalyzed Regio- and Stereoselective Addition of Carboxylic Acids to Alkynes. Organic Letters. [Link]
-
RSC Publishing. (2022). Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. [Link]
-
G.A. Molander, K. M. L. E. Rout, (2006). Preparation of Substituted Enol Derivatives From Terminal Alkynes and Their Synthetic Utility. PMC. [Link]
-
NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5904. [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols: inversion of menthol. Organic Syntheses, 73, 110. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
Unileon. (n.d.). Formation of enols and enolates. [Link]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]
-
Amazon S3. (2014). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long‐Chain Fatty Acids. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Bangladesh Journals Online. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]
-
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
PMC. (n.d.). An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine. [Link]
-
Journal of the American Chemical Society. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. [Link]
-
MacEwan University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
-
ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]
-
MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. [Link]
-
FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. [Link]
-
ResearchGate. (2024). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting impurities in 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid crystallization
Welcome to the technical support center for the crystallization of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Crystallization Challenge
3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is a molecule with multiple functional groups: a carboxylic acid, a hydroxyl group, and a phenyl ring attached to a cyclopentene core. This combination of polar and non-polar moieties can present unique challenges during crystallization, including impurity incorporation, solvent selection, and the tendency to form oils or amorphous solids. This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid?
A1: Impurities can arise from the synthetic route used. A common approach to synthesizing the cyclopentenone ring is through an intramolecular aldol condensation of a 1,4-dicarbonyl precursor.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Such as the 1,4-dicarbonyl precursor.
-
Side-Products from Synthesis: These can include regioisomers or products from intermolecular reactions.
-
Dehydration Products: Loss of the hydroxyl group to form a cyclopentadienone derivative.
-
Residual Solvents: Solvents used in the reaction or purification steps.
-
Products of Incomplete Hydrolysis: If the carboxylic acid was generated from an ester precursor, some residual ester may remain.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][5][6] Given the molecule's polarity, consider the following:
-
Polar Protic Solvents: Alcohols like ethanol or isopropanol can be good starting points due to their ability to hydrogen bond with the carboxylic acid and hydroxyl groups.[7]
-
Solvent Mixtures (Solvent/Anti-solvent): A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble) can be very effective.[8] For this molecule, a mixture of an alcohol (good solvent) and water or a non-polar solvent like heptane (anti-solvents) is a logical choice.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[5][9] This can be caused by a solution that is too concentrated or cooling that is too rapid. To remedy this:
-
Add more solvent: This will keep the compound in solution at a lower temperature.
-
Slow down the cooling rate: Insulate the crystallization flask to allow for gradual cooling.
-
Use a different solvent system: The chosen solvent's boiling point may be too close to the compound's melting point.
Q4: I am getting very poor recovery from my crystallization. How can I improve the yield?
A4: Poor recovery can be due to using too much solvent or premature filtration. To improve your yield:
-
Use the minimum amount of hot solvent: Ensure you are just able to dissolve the compound at the solvent's boiling point.
-
Cool the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.
-
Wash the collected crystals with ice-cold solvent: Using warm solvent to wash will redissolve some of your product.
Troubleshooting Guide: A Systematic Approach
This section provides a step-by-step guide to troubleshooting common issues encountered during the crystallization of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
Problem 1: No Crystals Form Upon Cooling
Possible Causes and Solutions:
-
Solution is too dilute:
-
Action: Gently heat the solution to evaporate some of the solvent. Allow it to cool again.
-
-
Supersaturation has not been achieved:
-
Action 1: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
Action 2: Add a seed crystal of the pure compound, if available.
-
-
Incorrect solvent choice:
-
Action: If the above steps fail, the compound may be too soluble in the chosen solvent. Remove the solvent in vacuo and try a different solvent or solvent system.
-
Problem 2: Crystals are Colored or Appear Impure
Possible Causes and Solutions:
-
Colored impurities are present:
-
Action: Dissolve the compound in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[8] Allow the filtrate to cool and crystallize.
-
-
Co-precipitation of soluble impurities:
-
Action: The crystallization may be happening too quickly, trapping impurities within the crystal lattice.[9] Redissolve the crystals in fresh hot solvent and allow for a slower cooling rate.
-
Problem 3: The Resulting Solid has a Low or Broad Melting Point
Possible Causes and Solutions:
-
Significant impurity content:
-
Action: The solid needs to be recrystallized again, possibly using a different solvent system that is better at excluding the specific impurities.
-
-
Presence of residual solvent:
-
Action: Ensure the crystals are thoroughly dried under vacuum.
-
-
The solid is a different compound or a mixture of isomers:
-
Action: Analyze the solid using techniques like NMR, HPLC, or Mass Spectrometry to confirm its identity and purity.
-
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.
-
If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.
-
A suitable solvent will show good solubility at high temperatures and poor solubility at low temperatures, resulting in crystal formation upon cooling.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for analyzing the purity of your compound.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (due to the phenyl ring).
-
Sample Preparation: Dissolve a small amount of your compound in the mobile phase.
Data Presentation
Table 1: Solubility Characteristics and Suggested Solvents
| Solvent Class | Example Solvents | Expected Solubility Behavior for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid | Suitability for Recrystallization |
| Polar Protic | Water, Ethanol, Methanol | High solubility, especially when heated. | Good potential, may require an anti-solvent for high recovery. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to high solubility. | Good potential, especially in a solvent/anti-solvent system. |
| Non-Polar | Heptane, Toluene | Low solubility. | Excellent as an anti-solvent. |
Visualizations
Troubleshooting Workflow for Crystallization
Caption: Potential sources of impurities during synthesis.
References
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved March 25, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 25, 2026, from [Link]
-
University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved March 25, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved March 25, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). 4. Crystallization. Retrieved March 25, 2026, from [Link]
-
Tius, M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6075-6119. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 25, 2026, from [Link]
-
Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 3829. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved March 25, 2026, from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved March 25, 2026, from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved March 25, 2026, from [Link]
-
Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved March 25, 2026, from [Link]
-
Chemistry LibreTexts. (2024, July 30). 23.7: Intramolecular Aldol Reactions. Retrieved March 25, 2026, from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. community.wvu.edu [community.wvu.edu]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Oxidation of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the chemoselective oxidation of highly functionalized allylic alcohols.
Oxidizing 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid to its corresponding ketone (3-oxo-2-phenylcyclopent-1-ene-1-carboxylic acid) presents a unique set of challenges. The substrate contains a sterically hindered secondary alcohol, a conjugated double bond susceptible to epoxidation, and a carboxylic acid that can undergo rapid decarboxylation once the ketone is formed (acting as a vinylogous β -keto acid).
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you eliminate side reactions and maximize your yields.
Substrate Vulnerability & Mechanistic Pathway
Understanding the causality behind side reactions is the first step to preventing them. The diagram below illustrates how reagent selection dictates the fate of your substrate.
Reaction pathways for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid oxidation.
Quantitative Troubleshooting Matrix
Use this data-driven matrix to diagnose and resolve specific issues observed during your LC-MS or GC-MS reaction monitoring[1].
| Observed Issue | Analytical Indicator | Suspected Cause | Optimal Reaction Condition | Yield Impact |
| Over-oxidation | Multiple low MW peaks (LC-MS) | Harsh oxidants (e.g., Jones, KMnO 4 ) | Switch to mild oxidants like DMP or MnO₂. | Drops to <20% |
| Decarboxylation | Loss of 44 Da (-CO₂) | High temp (>40 °C) or acidic pH | Maintain 20–25 °C; buffer with NaHCO 3 . | Up to 30% loss |
| Epoxidation | M+16 peak (MS) | Peroxide or NaOCl co-oxidants | Avoid bleach; use strictly anhydrous DMP. | 10–15% by-product |
| Poor Conversion | High SM recovery | Steric hindrance / Mass-transfer limits | Control MnO₂ particle size or use AZADO. | Stalls at ~40% |
Validated Experimental Protocols
To ensure a self-validating system, the following protocols include built-in monitoring steps and specific quenching procedures designed to protect the integrity of the product.
Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation (Preferred)
Causality: MnO₂ is a heterogeneous oxidant that is highly chemoselective for allylic alcohols. Because it operates under strictly neutral conditions, it prevents both the epoxidation of the cyclopentene ring and the decarboxylation of the product.
-
Preparation: Dissolve 1.0 mmol of 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid in 10 mL of anhydrous CH 2 Cl 2 (0.1 M). Ensure starting material purity is >98%[1].
-
Reagent Addition: Add 3.0 to 5.0 equivalents of activated MnO₂. Critical Note: The particle size (D50) is crucial; smaller particles increase the surface area and reaction rate, overcoming the mass-transfer limitations typical of hindered substrates[1].
-
Reaction: Stir vigorously at room temperature (20–25 °C). Do not heat , as elevated temperatures can cause allylic alcohols to isomerize or degrade[1].
-
Monitoring: Check progress via TLC or LC-MS every 2 hours. The reaction typically completes in 12–24 hours.
-
Workup: Filter the black suspension through a tightly packed pad of Celite to remove manganese salts. Wash the pad thoroughly with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure at a bath temperature strictly below 30 °C to prevent thermal decarboxylation.
Protocol B: Buffered Dess-Martin Periodinane (DMP) Oxidation (Alternative)
Causality: DMP is excellent for sensitive, sterically hindered allylic alcohols that resist MnO₂[2]. However, DMP releases acetic acid as a byproduct during the catalytic cycle[2]. Because our target molecule is a vinylogous β -keto acid, this acetic acid can trigger rapid decarboxylation. We prevent this by introducing a solid-phase buffer.
-
Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous CH 2 Cl 2 .
-
Buffering: Add 2.0 equivalents of solid NaHCO 3 to the flask and stir for 5 minutes.
-
Oxidation: Slowly add 1.2 equivalents of DMP reagent. The mild room-temperature conditions of DMP will preserve the double bond integrity[2].
-
Reaction: Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed.
-
Quenching: Pour the reaction mixture into a 1:1 (v/v) mixture of saturated aqueous Na 2 S 2 O 3 and saturated aqueous NaHCO 3 . Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
-
Extraction: Separate the organic layer, extract the aqueous layer once with CH 2 Cl 2 , dry over MgSO 4 , and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q: Why did my TEMPO/Bleach (Anelli) oxidation fail to reach full conversion? A: Standard TEMPO is highly sensitive to steric hindrance. The bulky phenyl group at the C2 position physically blocks the trajectory of the oxoammonium ion, preventing the necessary intermediate complexation. For hindered secondary alcohols, structurally less hindered nitroxyl radicals like AZADO are required[3]. Furthermore, using sodium hypochlorite (bleach) as a co-oxidant often leads to unwanted side reactions, such as the epoxidation or chlorination of your electron-rich cyclopentene double bond[4].
Q: I am seeing a massive loss of 44 Da in my product mixture. What is happening? A: You are observing decarboxylation. Once the C3 hydroxyl is oxidized to a ketone, the resulting 3-oxo-2-phenylcyclopent-1-ene-1-carboxylic acid acts as a vinylogous β -keto acid. The electron-withdrawing nature of the new ketone facilitates the loss of CO 2 . To prevent this, you must strictly avoid acidic conditions (e.g., buffer your DMP reactions) and keep your water bath temperatures below 30 °C during rotary evaporation[1].
Q: Can I increase the temperature to speed up the sluggish MnO₂ reaction? A: No. While heating can accelerate the oxidation of benzylic alcohols, allylic alcohols are highly sensitive to heat and will likely isomerize or undergo side reactions[1]. Instead of heating, optimize your stoichiometry, ensure your MnO₂ is freshly activated (low moisture content), and increase the stirring rate to improve solid-liquid mass transfer[1].
References
-
Title: How to Optimize Yields in Allylic and Benzylic Alcohol Oxidation Source: manganesesupply.com URL: [Link]
-
Title: Dess–Martin periodinane - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation Source: jst.go.jp URL: [Link]
-
Title: Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids Source: rsc.org URL: [Link]
Sources
- 1. manganesesupply.com [manganesesupply.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
HPLC validation methods for 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid quantification
An In-Depth Comparative Guide to HPLC Validation Methods for the Quantification of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid
A Senior Application Scientist's Guide to Method Selection and Validation
For researchers and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality control and regulatory compliance. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid, a molecule with structural motifs common in synthetic intermediates, such as prostaglandin precursors.[1][2][3][4]
The analytical challenge presented by this molecule is twofold: first, the need for accurate quantification of its total concentration, and second, the critical requirement to resolve and quantify its enantiomers due to the presence of a stereocenter at the C3 position. This guide will compare two distinct HPLC approaches—a standard Reversed-Phase (RP-HPLC) method for achiral analysis and a specialized Chiral HPLC method for enantioselective separation. We will delve into the rationale behind the methodological choices and provide a comprehensive framework for validation based on the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Method Comparison: The Right Tool for the Right Question
The choice between an achiral and a chiral HPLC method depends entirely on the analytical objective. Is the goal to determine the total purity or concentration of the compound, or is it to assess its enantiomeric purity?
Method A: Reversed-Phase HPLC for Total Analyte Quantification
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and compatibility with aqueous mobile phases. This method is ideal for determining the overall purity, stability, and concentration of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid in a sample.
Principle of Separation: The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. The phenyl group on the analyte provides sufficient hydrophobicity for retention on a C18 column. The carboxylic acid moiety necessitates careful pH control of the mobile phase. By adding an acid (e.g., phosphoric or formic acid) to the mobile phase, we suppress the ionization of the carboxyl group, rendering the molecule less polar and ensuring a symmetric, well-retained peak.
Method B: Chiral HPLC for Enantioselective Quantification
In drug development, enantiomers of a chiral compound must be treated as separate entities, as they can exhibit vastly different pharmacological and toxicological profiles. Chiral HPLC is essential for controlling the stereochemical purity of the target molecule.[9]
Principle of Separation: This technique relies on a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers. Polysaccharide-based CSPs, such as derivatized cellulose or amylose, are highly effective for a broad range of compounds, including those with structures similar to prostaglandin precursors.[1][3] The separation occurs as the two enantiomers form transient diastereomeric complexes with the CSP, one fitting more favorably than the other, leading to different retention times. This method often employs normal-phase or polar organic mobile phases to maximize the specific interactions (e.g., hydrogen bonding, dipole-dipole) required for chiral recognition.
Comparative Chromatographic Conditions
The following table outlines the proposed starting conditions for both methods. These serve as a robust foundation for method development and subsequent validation.
| Parameter | Method A: Reversed-Phase (Achiral) | Method B: Chiral (Enantioselective) |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | n-Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |
| Rationale | C18 provides excellent hydrophobic retention. Phosphoric acid ensures the carboxylic acid is protonated for good peak shape. | Polysaccharide-based CSP for broad enantioselectivity. Normal phase enhances specific chiral recognition interactions. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Rationale | The phenyl group provides a strong chromophore for sensitive UV detection. | Analyte retains its UV absorbance characteristics regardless of the separation mode. |
| Column Temp. | 30°C | 25°C |
| Injection Vol. | 10 µL | 10 µL |
The Validation Framework: Demonstrating Fitness for Purpose
Once developed, an analytical method must be validated to prove it is suitable for its intended purpose. The validation process is a systematic series of experiments defined by regulatory bodies like the ICH.[5][7][10] The objective is to demonstrate specificity, linearity, accuracy, precision, and robustness.
Caption: A logical workflow for HPLC method development and validation, compliant with ICH guidelines.
Detailed Validation Protocols
The following protocols are based on the ICH Q2(R2) guideline and are applicable to both Method A and MethodB.[5][6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of a placebo (all matrix components except the analyte).
-
Prepare a standard solution of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid.
-
Prepare a spiked sample by adding the analyte to the placebo.
-
Inject all three solutions and record the chromatograms.
-
Acceptance Criteria: The analyte peak in the spiked sample should be free from any interference from placebo components at its retention time. For Method B, demonstrate baseline resolution (Rs > 1.5) between the two enantiomers. Peak purity should be assessed using a Diode Array Detector (DAD).
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a stock solution of the analyte at a high concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five calibration standards across the desired range (e.g., 80% to 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
Accuracy
Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.
-
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each level).
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Precision
Precision expresses the variability of results from multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD over both sets of data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the S/N ratios.
-
Acceptance Criteria: The S/N ratio should be consistently met. For LOQ, precision (%RSD) should be ≤ 10%.
-
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
-
Protocol:
-
Introduce small variations to parameters like:
-
Mobile phase composition (e.g., ±2% organic content).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Mobile phase pH (e.g., ±0.2 units).
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
-
Comparative Validation Data Summary (Hypothetical)
This table provides a realistic comparison of the expected performance of the two validated methods.
| Validation Parameter | Method A: Reversed-Phase (Achiral) | Method B: Chiral (Enantioselective) |
| Specificity | No interference from placebo. Peak Purity > 99.5% | Baseline resolution (Rs = 2.1) between enantiomers. |
| Linearity (r²) | 0.9995 | 0.9992 |
| Range | 10 - 200 µg/mL | 5 - 100 µg/mL for each enantiomer |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 100.2% ± 1.8% |
| Precision (% RSD) | Repeatability: 0.8% Intermediate: 1.3% | Repeatability: 1.1% Intermediate: 1.9% |
| LOD | 0.5 µg/mL | 0.2 µg/mL for each enantiomer |
| LOQ | 1.5 µg/mL | 0.6 µg/mL for each enantiomer |
| Robustness | Passed all tested variations. | Sensitive to mobile phase composition changes. |
Experimental Protocols: Step-by-Step
Protocol 1: Preparation of Standard and Mobile Phase
-
Mobile Phase A (RP-HPLC):
-
Measure 400 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix.
-
Add 600 mL of HPLC-grade acetonitrile.
-
Sonicate for 15 minutes to degas.
-
-
Mobile Phase B (Chiral HPLC):
-
Measure 900 mL of HPLC-grade n-Hexane into a 1 L glass bottle.
-
Add 100 mL of HPLC-grade isopropanol.
-
Add 1.0 mL of trifluoroacetic acid (TFA) and mix.
-
Sonicate for 15 minutes to degas.
-
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 25 mg of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the appropriate mobile phase (A or B). This is the Stock Solution.
-
Protocol 2: Linearity Study Execution
-
Label five 10 mL volumetric flasks as CS1, CS2, CS3, CS4, and CS5.
-
Using the Stock Solution (1000 µg/mL), prepare calibration standards as follows (example for a 50-150 µg/mL range):
-
CS1 (50 µg/mL): Pipette 0.5 mL of Stock into the flask, dilute to volume.
-
CS2 (75 µg/mL): Pipette 0.75 mL of Stock into the flask, dilute to volume.
-
CS3 (100 µg/mL): Pipette 1.0 mL of Stock into the flask, dilute to volume.
-
CS4 (125 µg/mL): Pipette 1.25 mL of Stock into the flask, dilute to volume.
-
CS5 (150 µg/mL): Pipette 1.5 mL of Stock into the flask, dilute to volume.
-
-
Set up the HPLC system with the appropriate method (A or B).
-
Inject each calibration standard (CS1-CS5) in triplicate.
-
Process the data and perform a linear regression analysis of peak area vs. concentration.
Sources
- 1. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. shimadzu.com [shimadzu.com]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. propharmagroup.com [propharmagroup.com]
3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid proper disposal procedures
Standard Operating Procedure: Handling, Containment, and Disposal of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic Acid
Overview As a conformationally restricted analog of γ-hydroxybutyric acid (GHB), 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (CAS: 2138813-63-3) is a specialized ligand utilized in neuropharmacological research and drug development[1][2]. Due to its potent biological activity and organic acid profile, standard "down-the-drain" disposal is strictly prohibited. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant protocols for the safe handling, spill containment, and final disposal of this compound.
Chemical and Biological Risk Profile
Understanding the physicochemical and pharmacological nature of a compound is the first step in designing a self-validating safety protocol.
-
Pharmacological Hazard: This compound is a synthesized analog of HOCPCA, designed to target specific high-affinity GHB binding sites in the central nervous system[1]. Systemic exposure (via inhalation of dust or transdermal absorption in solution) poses a neuroactive risk.
-
Chemical Hazard: As a cyclopentene-based carboxylic acid, it acts as a mild irritant and corrosive agent[1][3]. It is incompatible with strong oxidizers and strong bases, which can trigger exothermic reactions if improperly mixed in waste streams[4].
Table 1: Physicochemical Properties and Waste Categorization
| Parameter | Specification / Protocol | Causality / Rationale |
| CAS Registry Number | 2138813-63-3[2] | Unique identifier required for SDS tracking and EPA waste manifesting. |
| Physical State | Solid (Powder/Crystalline) | Prone to aerosolization; requires wet-wiping or HEPA filtration during cleanup. |
| Primary Solvents | Methanol (MeOH), DMSO[1] | Solutions drastically increase transdermal absorption risk; requires double-gloving (nitrile/neoprene). |
| Waste Classification | Non-halogenated organic waste / API intermediate | Must be segregated from heavy metals and halogens to prevent toxic byproducts during incineration[3][5]. |
| Incompatibilities | Strong oxidizers, strong bases[4] | Segregation prevents uncontrolled exothermic neutralization reactions in bulk waste carboys. |
Immediate Spill Response and Containment Methodology
Spills in the laboratory must be managed immediately to prevent the spread of pharmacologically active dusts or vapors[6][7]. The following step-by-step methodology ensures total containment while protecting the researcher.
Step-by-Step Spill Cleanup Protocol:
-
Assess and Isolate: Immediately evacuate non-essential personnel from the immediate area. If the spill is a powder, disable local turbulent ventilation (like oscillating fans) to prevent aerosolization, but ensure the room's primary negative pressure exhaust remains active[7].
-
Don Appropriate PPE: Equip standard chemical-resistant PPE: double nitrile gloves, fitted safety goggles, and a fully buttoned lab coat[7][8]. If a large powder spill occurs outside a fume hood, a fitted N95 or P100 particulate respirator is required due to the API's neuroactive potential.
-
Containment (Solid Spills): Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API), creating an inhalation hazard that bypasses standard dermal PPE. Instead, use a wet-wiping technique. Lightly dampen absorbent pads with water or a compatible solvent (e.g., a low-concentration alcohol) and gently place them over the powder to dissolve and absorb it simultaneously[9].
-
Containment (Liquid Spills): If the compound is dissolved in an organic solvent (e.g., MeOH), surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth[8]. Causality: Inert absorbents prevent the flammable solvent from spreading while safely trapping the dissolved GHB analog without triggering a chemical reaction.
-
Collection and Decontamination: Use non-sparking mechanical tools (e.g., plastic scoops) to transfer the absorbed material into a rigid, sealable hazardous waste container[8]. Wash the affected surface with a mild soap solution to hydrolyze and remove any microscopic residue, placing all cleaning materials into the same waste container[9].
Standard Disposal Operations
Because 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is an active ligand, it falls under strict environmental protection guidelines[3][5]. Discharging neuroactive compounds into municipal wastewater systems can disrupt local aquatic ecosystems and violate EPA discharge mandates.
Step-by-Step Routine Disposal Protocol:
-
Primary Waste Segregation: Collect all solid waste (including contaminated Kimwipes, weigh boats, and PPE) in a designated "Solid Hazardous Waste - Biologically Active" container. Liquid waste (e.g., reaction filtrates or assay buffers) must be collected in a "Non-Halogenated Organic Solvent" carboy[4][10].
-
pH Verification and Neutralization (Aqueous Streams): If the compound is present in an aqueous biological assay buffer, verify the pH using indicator strips. If the solution is highly acidic (pH < 5.0), carefully neutralize it to a pH between 6.0 and 8.0 using a weak base (e.g., 1M NaOH) before adding it to the bulk waste carboy[10]. Causality: Neutralizing the acid prevents the generation of pressurized gas or heat when mixed with unknown organic wastes in the satellite accumulation area.
-
Container Management: Ensure all waste containers are chemically compatible (e.g., high-density polyethylene, HDPE) and feature airtight, screw-top caps. Rubber stoppers or Parafilm are strictly prohibited for hazardous waste storage, as they do not provide a secure vapor seal[11].
-
Empty Container Decontamination: Original chemical containers must be triple-rinsed with a compatible solvent (e.g., methanol) before being discarded. The rinsate must be collected as hazardous waste[4]. Once triple-rinsed, deface the original label and mark the bottle as "Decontaminated"[11].
-
Final Destruction: Transfer the segregated waste to the facility's Environmental Health and Safety (EHS) department. The mandated method of destruction for this class of neuroactive organic compounds is high-temperature incineration at an EPA-approved facility, which completely breaks down the cyclopentene ring and organic framework into harmless combustion products (CO2 and H2O)[5].
Operational Workflow Visualization
Chemical spill response and disposal workflow for biologically active organic acids.
References
-
Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs. Journal of Medicinal Chemistry - ACS Publications.
-
2138813-63-3_3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid. ChemSrc.
-
Hazardous Waste Disposal Procedures - Environmental Health and Safety. University of Chicago.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Safety Tip of the Week – Laboratory – Chemical Spill Response. Safety Matters Weekly.
-
Guide for Chemical Spill Response. American Chemical Society (ACS).
-
Hazardous waste disposal | Science | Research Starters. EBSCO.
-
Chemical Spill Response. Augusta University.
-
Hazardous Waste Listings. Environmental Protection Agency (EPA).
-
Chemical Waste. USC Environmental Health & Safety.
-
Chemical Spill Response | Department of Environmental Health and Safety. The University of Vermont.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2138813-63-3_CAS号:2138813-63-3_3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid - 化源网 [chemsrc.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous waste disposal | Science | Research Starters | EBSCO Research [ebsco.com]
- 6. Safety Tip of the Week – Laboratory – Chemical Spill Response – Safety Matters Weekly [safetymattersweekly.com]
- 7. acs.org [acs.org]
- 8. Chemical Spill Response [augusta.edu]
- 9. Chemical Spill Response | Department of Environmental Health and Safety | The University of Vermont [uvm.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
